molecular formula C8H6NO4- B1239239 (4-Nitrophenyl)acetate

(4-Nitrophenyl)acetate

Cat. No.: B1239239
M. Wt: 180.14 g/mol
InChI Key: YBADLXQNJCMBKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-nitrophenyl)acetate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of (4-nitrophenyl)acetic acid;  it is the major species at pH 7.3. It is a conjugate base of a (4-nitrophenyl)acetic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6NO4-

Molecular Weight

180.14 g/mol

IUPAC Name

2-(4-nitrophenyl)acetate

InChI

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)/p-1

InChI Key

YBADLXQNJCMBKR-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis and Chemical Derivatization of 4 Nitrophenyl Acetate

Classical Esterification Routes for (4-Nitrophenyl)acetate

The traditional and most direct method for synthesizing this compound is through the esterification of 4-nitrophenol (B140041). This typically involves reacting 4-nitrophenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

A common laboratory preparation involves dissolving 4-nitrophenol and triethylamine (B128534) in a solvent such as dichloromethane. The mixture is cooled, and acetyl chloride is added slowly, leading to the formation of a precipitate (triethylamine hydrochloride). After filtration and extraction, the final product, this compound, is isolated. Another approach utilizes the reaction of 4-nitrophenol with acetic anhydride in the presence of a catalyst. researchgate.net For instance, the reaction can be carried out with acetic anhydride and triethylamine in ethyl acetate (B1210297). The progress of this reaction can be monitored using thin-layer chromatography.

The reaction of 4-nitrophenol with carboxylic acids to form esters is generally catalyzed by an acid, such as sulfuric acid. chemcess.com The presence of the nitro group on the phenyl ring makes 4-nitrophenol an acidic compound, which facilitates its reaction with bases like sodium hydroxide (B78521) to form 4-nitrophenolate (B89219) ions. chemcess.com

Table 1: Classical Synthesis Methods for this compound

ReactantsCatalyst/ReagentSolventKey ConditionsYieldReference
4-Nitrophenol, Acetyl chlorideTriethylamineDichloromethaneCooled to 0°C, slow additionNot specified
4-Nitrophenol, Acetic anhydrideTriethylamineEthyl acetateMonitored by TLC73%
4-Nitrophenol, Carboxylic acidSulfuric acidNot specifiedAcid-catalyzedNot specified chemcess.com

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis of this compound offers a green alternative to classical chemical methods, often providing high specificity and milder reaction conditions. Lipases are the most commonly employed enzymes for this esterification.

One study demonstrated the use of an extracellular lipase (B570770) from Bacillus coagulans immobilized on molecular sieves. oup.comnih.govoup.com This immobilized enzyme catalyzed the esterification of 4-nitrophenol and acetic acid in n-heptane. oup.comnih.govoup.com The optimal conditions were found to be a temperature of 65°C for 3 hours, achieving approximately 90% conversion with a 1:1 molar ratio of the reactants. nih.govoup.com The immobilized lipase showed good reusability, retaining about 58% of its activity after five cycles. nih.govoup.com

Another lipase, Novozyme 435 from Candida antarctica, has also been used for the irreversible esterification of carboxylic acids, with yields ranging from 82% to 92%. oup.com The use of immobilized enzymes often leads to a higher reaction rate compared to free enzymes. oup.com

Table 2: Enzymatic Synthesis of this compound

EnzymeSupportSubstratesSolventTemperature (°C)Time (h)Conversion/YieldReference
Lipase from Bacillus coagulansMolecular Sieve (3 Å)4-Nitrophenol, Acetic acidn-Heptane653~90% conversion nih.govoup.com
Novozyme 435 (Candida antarctica lipase)Not specifiedCarboxylic acidsOrganic solventsNot specifiedNot specified82-92% yield oup.com

Novel Synthetic Methodologies for this compound Analogues

Recent research has focused on developing novel methods for the synthesis of analogues of this compound. These analogues often possess unique properties for various applications, including as intermediates in the synthesis of complex molecules and in materials science.

One such analogue is (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate. Its synthesis involves a multi-step process. The 4-nitrophenyl vinyl acetate fragment can be prepared from 4-nitrobenzaldehyde (B150856) via a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate (B1237965) ester like diethyl (acetoxymethyl)phosphonate. The phenyl acetate fragment is synthesized by acetylating 2-hydroxyphenol with acetic anhydride. The final vinyl ether linkage is formed through a nucleophilic substitution reaction between the two fragments.

Another novel process involves the preparation of 2-[(E)-2-(2-bromophenyl)ethenyl]-4-nitrophenyl acetate, which serves as an intermediate in the synthesis of Asenapine, a pharmaceutical compound. google.com This synthesis involves the crystallization of the product from cyclohexane. google.com Furthermore, 4-nitrophenyl activated esters have been shown to be effective synthons for indirect radiofluorination of biomolecules. rsc.org For example, the esterification of 4-iodobenzoic acid and 6-bromonicotinic acid with 4-nitrophenol can produce the corresponding PNP esters in high yields. rsc.org

Stereoselective Synthesis of this compound and Related Chiral Esters

The stereoselective synthesis of chiral esters related to this compound is crucial for applications in asymmetric catalysis and the development of chiral drugs.

One approach to achieving enantioselectivity is through the hydrolysis of chiral organophosphate substrates. For instance, the phosphotriesterase from Sphingobium sp. TCM1 has been studied for its ability to hydrolyze chiral phosphotriesters, revealing that multiple phosphodiester products can be formed from a single substrate. nih.gov

Another method involves the enantioselective hydrolysis of amino acid esters using a non-chiral catalyst co-embedded with chiral amphiphiles in a vesicle membrane. rsc.orgrsc.org In this system, enantiometrically pure 4-nitrophenol esters of phenylalanine serve as substrates, and the hydrolysis rates for the different enantiomers can differ significantly. rsc.orgrsc.org

The synthesis of chiral nitronic esters has been achieved through the O-alkylation of the alkali metal salt of a nitro compound with an alkyl halide, a novel method that has produced enantiomerically pure nitronic esters. acs.org Additionally, the development of synthetic routes for the asymmetric synthesis of β-amino acids has been described, involving multiple steps such as N-Cbz protection, cyclization, and esterification. rasayanjournal.co.in

Precursor Chemistry and Reactivity in this compound Synthesis

The synthesis of this compound fundamentally relies on the reactivity of its precursor, 4-nitrophenol. The chemical behavior of 4-nitrophenol is largely dictated by the presence of the hydroxyl (-OH) and nitro (-NO2) groups on the aromatic ring. chemcess.com

4-Nitrophenol can be produced by the nitration of phenol (B47542) with dilute nitric acid, which yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org The nitro group is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. chemcess.com This enhanced acidity facilitates esterification reactions. chemcess.com

Besides esterification, 4-nitrophenol undergoes several other important reactions. The nitro group can be reduced to an amino group to form 4-aminophenol, a key intermediate in the synthesis of paracetamol. chemcess.comwikipedia.org 4-Nitrophenol can also undergo alkylation, nitration to form 2,4-dinitrophenol, and diazotization reactions. chemcess.com

In the context of this compound synthesis, the reactivity of the acetylating agent is also critical. Acetic anhydride is a common choice and can react with 4-nitrophenol in the presence of a base or acid catalyst. researchgate.net The reaction of 4-nitrophenol with acetic anhydride can also be an undesired side reaction in other synthetic processes, such as the synthesis of paracetamol from 4-nitrophenol. acs.org

Non Enzymatic Reaction Pathways of 4 Nitrophenyl Acetate

Hydrolysis Mechanisms of (4-Nitrophenyl)acetate in Aqueous Media

The hydrolysis of this compound to 4-nitrophenol (B140041) and acetic acid can proceed through several mechanisms depending on the pH of the aqueous medium.

In acidic conditions, the hydrolysis of esters is a well-established reaction pathway. The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent formation of a tetrahedral intermediate and its collapse, followed by the departure of the alcohol moiety, leads to the formation of a carboxylic acid. While this mechanism is fundamental to ester chemistry, specific kinetic studies on the acid-catalyzed hydrolysis of this compound are less prevalent in literature compared to its base-catalyzed counterpart, though the pathway is considered applicable. ebi.ac.uk

The base-catalyzed hydrolysis of this compound is a frequently investigated reaction due to its well-defined kinetics, which are often monitored spectrophotometrically by the appearance of the yellow 4-nitrophenoxide ion. researchgate.net The reaction proceeds via a stepwise mechanism initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate is unstable and collapses, reforming the carbon-oxygen double bond and resulting in the expulsion of the 4-nitrophenoxide leaving group and the formation of acetic acid. The observed pseudo-first-order rate constant (k_obs) for the hydrolysis follows the relationship k_obs = k_o + k_OH [OH⁻], where k_o represents the contribution from neutral water and buffer-dependent reactions, and k_OH is the second-order rate constant for the hydroxide ion-catalyzed reaction. researchgate.net

The rate of this reaction is significantly influenced by the solvent system, as detailed in section 2.4. For instance, the second-order rate constant (k_N) for alkaline hydrolysis increases dramatically as the mole fraction of dimethyl sulfoxide (B87167) (DMSO) in a DMSO-H₂O mixture increases. scholaris.ca

Table 1: Second-Order Rate Constants (k_N) for the Alkaline Hydrolysis of this compound in DMSO-H₂O Mixtures at 25.0 °C scholaris.ca

Mole % DMSOk_N (M⁻¹s⁻¹)
011.6
1018.1
2033.7
3070.8
40181
50481
601,510
705,160
8032,800

This table is interactive. You can sort and filter the data.

In a neutral aqueous solution (pH ≈ 7), this compound undergoes spontaneous hydrolysis, where water acts as the nucleophile. researchgate.netchemrxiv.org This reaction is generally slow compared to the acid- or base-catalyzed pathways. The kinetics of neutral hydrolysis are often studied as the baseline rate (often denoted as k_o or k_w) in broader kinetic analyses that investigate the effects of pH and various catalysts. researchgate.net The rate of this spontaneous hydrolysis is pH-independent in the neutral region. researchgate.net One study noted a fractional decomposition rate of 8.27 x 10⁻⁷ s⁻¹ at ambient temperature (295.6 K) due to spontaneous hydrolysis. nist.gov

Base-Catalyzed Hydrolysis of this compound

Transesterification Reactions Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This compound readily undergoes transesterification with various alcohols, where the alcohol serves as the nucleophile. This reaction is facilitated by the good leaving group ability of the 4-nitrophenoxide ion. The general reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound, leading to the formation of a new ester and 4-nitrophenol.

This reaction has been demonstrated with several alcohols, including ethanol, 1-butanol, and 1-hexanol. nih.govfrontiersin.org In the presence of these alcohols, alcoholysis (transesterification) can compete with and often dominate over hydrolysis. nih.govfrontiersin.org For example, when this compound is incubated with ethanol, the major product formed is ethyl acetate (B1210297). nih.govfrontiersin.org While often utilized in enzymatic assays to measure alcohol acyltransferase activity, this fundamental acyl transfer reaction also proceeds non-enzymatically. nih.govfrontiersin.orgconicet.gov.ar

Nucleophilic Attack and Acyl Transfer Dynamics of this compound

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is activated by the electron-withdrawing nitro group on the phenoxy leaving group. solubilityofthings.com This makes it an excellent substrate for a wide range of nucleophiles in acyl transfer reactions. The mechanism of these reactions is a subject of detailed study, with discussion often centered on whether the pathway is concerted or proceeds through a discrete tetrahedral intermediate. researchgate.netkoreascience.kr

For many strong nucleophiles, the reaction is believed to be a stepwise process where the rate-determining step is the formation of a tetrahedral addition intermediate. researchgate.netkoreascience.kr This intermediate then collapses in a faster step to release the 4-nitrophenoxide anion.

A variety of nucleophiles have been studied, demonstrating the broad reactivity of this compound:

Imidazole (B134444): Reacts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate which then collapses to form acetylimidazole and the 4-nitrophenoxide ion. researchgate.net

Hydroxamate Ions: These so-called α-effect nucleophiles (e.g., acetohydroxamate, benzohydroxamate) show enhanced reactivity towards this compound that is dependent on the solvent system. researchgate.net

Phenoxides and Oximates: The reactions with substituted phenolate (B1203915) anions have been used to construct Brønsted-type correlations, which can provide evidence for changes in the rate-limiting step of the reaction. researchgate.netcdnsciencepub.com Nonlinear Brønsted plots have been interpreted as evidence for a stepwise mechanism with a change in the rate-determining step. koreascience.kr

Thiolates: Sulfur nucleophiles also readily react with this compound. researchgate.net

The specific dynamics, including the structure of the transition state and whether bond fission to the leaving group is advanced in the rate-limiting step, can be probed using kinetic isotope effects. researchgate.net

Solvent Effects on this compound Reactivity

The solvent medium plays a crucial role in the reaction kinetics of this compound by influencing the solvation of both the reactants (ground state) and the transition state. scholaris.caresearchgate.netpublish.csiro.au The rate of nucleophilic attack can be significantly altered by changing the solvent from a polar protic one, like water, to a polar aprotic one, like DMSO, or by using aqueous-organic mixtures. scholaris.capublish.csiro.au

Aqueous-Organic Mixtures: In mixtures of water with organic solvents such as ethanol, t-butyl alcohol, and dioxane, the rate constants for the reaction of this compound with imidazole were observed to decrease with the addition of the organic solvent. publish.csiro.au Similarly, in water-ethanol mixtures, the second-order rate constants for the reaction with imidazole are about 10 times higher in pure water than in alcoholic solutions, which is attributed to better solvation of the reactants in the alcohol medium. researchgate.net

DMSO-Water Mixtures: The effect of DMSO-water mixtures on base-catalyzed hydrolysis is particularly pronounced. The rate constant for the reaction with hydroxide ion increases by a factor of nearly 3,000 when the medium is changed from pure water to 80 mol % DMSO. scholaris.ca This dramatic rate enhancement is primarily attributed to the destabilization of the hydroxide ion (the ground state) due to its poorer solvation in DMSO-rich mixtures, which significantly lowers the activation energy barrier. scholaris.ca

Reactivity with Other Nucleophiles: The reactivity of other nucleophiles is also highly solvent-dependent. For example, the reaction with m-chlorophenoxide shows a complex behavior in DMSO-H₂O mixtures, initially decreasing in rate at 10 mol % DMSO before increasing with higher DMSO content. cdnsciencepub.com In contrast, the rate for benzohydroxamate anion decreases as DMSO content increases to 60 mol % before slightly increasing. cdnsciencepub.com These differing behaviors highlight the complex interplay of specific solvent interactions with the nucleophile, the ester, and the transition state. cdnsciencepub.compublish.csiro.au

Table 2: Second-Order Rate Constants for Reactions of this compound with Nucleophiles in Various DMSO-H₂O Mixtures at 25.0 °C cdnsciencepub.com

NucleophileMole % DMSOk_N (M⁻¹s⁻¹)
m-ClPhO⁻00.362
m-ClPhO⁻100.260
m-ClPhO⁻200.342
m-ClPhO⁻400.941
m-ClPhO⁻709.07
m-ClPhO⁻90114
BHA⁻02.50
BHA⁻101.63
BHA⁻201.07
BHA⁻400.536
BHA⁻600.407
BHA⁻700.456
BHA⁻900.760

This table is interactive. You can sort and filter the data. (m-ClPhO⁻ = m-chlorophenoxide; BHA⁻ = benzohydroxamate anion)

Catalytic Influence of Small Molecules and Inorganic Complexes on this compound Transformations

The cleavage of the ester bond in this compound is a valuable model reaction for studying catalytic processes, including those that mimic enzymatic functions. A diverse array of small organic molecules and inorganic coordination complexes have been shown to effectively catalyze the hydrolysis and transesterification of this substrate. These catalysts operate through various mechanisms, often involving nucleophilic attack or the activation of water, to facilitate the transformation.

Catalysis by Small Organic Molecules

Simple organic molecules, particularly those containing nucleophilic functional groups, can act as catalysts for the hydrolysis of this compound. The catalytic efficiency is often linked to the molecule's basicity, nucleophilicity, and steric factors.

Imidazole and its Derivatives: The imidazole group, notably the side chain of the amino acid histidine, is a well-known catalytic moiety in many hydrolytic enzymes. acs.org Studies on the imidazole-catalyzed hydrolysis of this compound have shown that the reaction rate is proportional to the concentration of the free imidazole base. acs.org The proposed mechanism involves the nucleophilic attack of the imidazole on the ester's carbonyl carbon, forming an N-acetylimidazole intermediate. This intermediate is subsequently hydrolyzed, regenerating the imidazole catalyst and producing acetate. acs.org The catalytic rate constant for imidazole is significantly influenced by pH, and steric hindrance from substituents on the imidazole ring can affect its catalytic efficiency. cdnsciencepub.comcdnsciencepub.com For instance, 2-methylimidazole (B133640) shows different catalytic constants compared to imidazole. cdnsciencepub.com Bifunctional catalysis has been suggested for pyridine (B92270) derivatives containing a hydroxyl group, such as 2-(β-hydroxyethyl)pyridine, which are more effective catalysts than pyridine alone. cdnsciencepub.comcdnsciencepub.com

Thiols: Thiol-containing molecules can also catalyze the cleavage of this compound. The deprotonated form, the thiolate anion, is a potent nucleophile. The reactivity of thiols is dependent on their basicity, with the rate of reaction often correlating with the thiol's pKa value. arkat-usa.org For example, a chiral cyclophane macrocycle bearing two thiol groups has been shown to cleave this compound at a rate consistent with that of a simple thiol anion of similar basicity. arkat-usa.orgresearchgate.net

Cyclodextrins with Amino Acids: While not small molecules in the strictest sense, β-cyclodextrins have been used in conjunction with α-amino acids to catalyze the aminolysis of this compound. cdnsciencepub.com The cyclodextrin (B1172386) cavity can include the this compound, and the catalysis is attributed to the formation of a ternary complex where the amino acid associates with the complexed substrate. cdnsciencepub.com The catalytic effect increases in the order α- < γ- < β-cyclodextrin, suggesting that the geometry and size of the cavity are crucial for effective catalysis. cdnsciencepub.com The reaction rate is significantly higher with amino acids compared to their corresponding methyl esters, highlighting the importance of the amino acid's functional groups in the catalytic process. cdnsciencepub.com

Table 1: Catalytic Constants for the Hydrolysis of this compound by Small Molecules

Catalyst Temperature (°C) Solvent System Catalytic Constant (k) Reference
Imidazole 26.2 5% Dioxane-Water 0.47 L·mol⁻¹·s⁻¹ acs.org
Imidazole 20 9.56% (w/w) Dioxane-Water - cdnsciencepub.comcdnsciencepub.com
2-Methylimidazole 20 9.56% (w/w) Dioxane-Water - cdnsciencepub.comcdnsciencepub.com
Thiobenzyl alcohol anion - 20% MeCN 18.6 ± 1.5 M⁻¹·s⁻¹ arkat-usa.org

Note: Direct comparison of values should be made with caution due to differing experimental conditions.

Catalysis by Inorganic Complexes

Inorganic complexes, particularly those of transition metals like zinc and cobalt, are highly effective catalysts for this compound hydrolysis, often serving as functional models for metalloenzymes. acs.orgbiointerfaceresearch.comtandfonline.com The catalytic mechanism typically involves the metal ion acting as a Lewis acid, activating the ester's carbonyl group, and/or providing a metal-bound hydroxide or other nucleophile for the attack.

Zinc Complexes: Zinc(II) complexes have been extensively studied as mimics of zinc-containing hydrolytic enzymes. nih.gov A zinc(II) hydroxide complex with a thiolate donor, designed as a model for peptide deformylase, was shown to catalyze the hydrolysis of this compound. acs.orgnih.govacs.org The reaction proceeds via nucleophilic attack of the zinc-bound hydroxide in the rate-determining step. nih.govacs.org Kinetic studies revealed a second-order rate constant (k"max) of 0.089 M⁻¹·s⁻¹ and activation parameters (Ea = 54.8 kJ·mol⁻¹, ΔH‡ = 52.4 kJ·mol⁻¹, ΔS‡ = -90.0 J·mol⁻¹·K⁻¹) that support this mechanism. nih.govacs.org Other zinc complexes, such as those with tripodal ligands like N,N′-bis(2-quinolinylmethyl)amantadine, also exhibit catalytic activity, which increases with pH. tandfonline.com In some cases, dimerization of mononuclear zinc complexes at higher concentrations can lead to the formation of inactive species, causing a non-linear relationship between the observed rate and catalyst concentration.

Cobalt Complexes: Cobalt(II) and Cobalt(III) complexes are also potent catalysts for ester hydrolysis. biointerfaceresearch.comd-nb.info The hydrolysis can be catalyzed by Co(II) complexes that mimic hydrolytic metalloenzymes. biointerfaceresearch.com For instance, a mononuclear tetrahedral cobalt(II) hydroxo complex has been synthesized and shown to be reactive in the hydrolysis of both carboxylate and phosphate (B84403) esters. d-nb.info The mechanism is believed to involve the binding of the ester's carbonyl oxygen to the cobalt ion, followed by an attack from the coordinated hydroxide ligand. d-nb.info The rate of hydrolysis can be influenced by substituents on the ester, with electron-donating groups on the acyl part of the ester facilitating the reaction. d-nb.info Cobalt(II) substitution in a de novo designed zinc(II) carbonic anhydrase model enhanced its esterase activity towards this compound at high pH. nih.gov

Metal-Organic Frameworks (MOFs): A 2D lamellar zinc-based metal-organic framework (MOF) has demonstrated catalytic activity for the transesterification of this compound with ethanol. semanticscholar.org Although the MOF is nonporous, the Lewis acidic zinc(II) centers on the crystal surface are believed to be the active catalytic sites. semanticscholar.org This heterogeneous catalyst achieved a 72% conversion to ethyl acetate at 50°C. semanticscholar.org

Table 2: Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound by Inorganic Complexes

Catalyst Conditions (pH, Temp) kcat (s⁻¹) KM (M) kcat/KM (M⁻¹s⁻¹) Rate Acceleration Reference
(PATH)ZnOH pH 7.0-9.5, 25°C - - 0.089 M⁻¹s⁻¹ (k"max) - acs.orgnih.govacs.org
MID1-zinc pH 7-9, 25°C 0.3 - 630 7 x 10⁵ nih.gov
[Co(bqad)Cl₂] pH 7.50–10.00, 25°C - - - - tandfonline.com
[Zn(bqad)Cl₂] pH 7.50–10.00, 25°C - - - - tandfonline.com
Penicillin G acylase (wild-type) - 0.76 (de-acylation) - - - nih.gov
Penicillin G acylase (F360V mutant) - 0.051 (de-acylation) - - - nih.gov

Note: The parameters listed are highly specific to the experimental conditions reported in the respective studies. (PATH)ZnOH = (2-methyl-1-[methyl(2-pyridin-2-ylethyl)amino]propane-2-thiolate)zinc hydroxide. MID1-zinc = computationally designed zinc-mediated protein interface. bqad = N,N′-bis(2-quinolinylmethyl)amantadine.

Enzymatic Catalysis and Kinetic Characterization Using 4 Nitrophenyl Acetate As a Substrate

General Principles of Enzymatic Hydrolysis of (4-Nitrophenyl)acetate

The enzymatic hydrolysis of this compound by esterases generally follows a base-catalyzed mechanism. researchgate.net Many esterases, particularly those belonging to the α/β-hydrolase superfamily, employ a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, to facilitate the cleavage of the ester bond. nih.gov The process involves nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the this compound substrate. nih.gov This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. nih.gov Subsequently, the release of (4-nitrophenol) occurs, forming a transient acyl-enzyme intermediate. nih.gov The final step is the hydrolysis of this intermediate by a water molecule, which regenerates the free enzyme and releases acetate (B1210297). nih.gov

However, not all enzymatic hydrolysis of this substrate proceeds via a nucleophilic mechanism. For instance, studies on certain C-C hydrolase enzymes have suggested a general base mechanism, where the active site serine residue stabilizes an oxyanion intermediate through hydrogen bonding and facilitates its rotation via proton transfer. nih.gov The rate of hydrolysis and the specific mechanism can be influenced by factors such as pH, with the esterase activity of some enzymes like carbonic anhydrase showing a significant increase at higher pH values. researchgate.net It is also important to note that this compound is unstable in aqueous solutions and can undergo spontaneous hydrolysis, which must be accounted for in kinetic assays by using a no-enzyme control. researchgate.net

Investigation of Esterase Activity with this compound

This compound serves as a versatile substrate for investigating the activity of a broad spectrum of esterases due to its simple structure and the chromogenic nature of its hydrolysis product. scientificlabs.co.ukresearchgate.net

Carboxylesterase Kinetic Studies Utilizing this compound

This compound is a standard substrate for determining the kinetic parameters of carboxylesterases (CES). For example, kinetic analysis of enzymatic hydrolysis with carboxylesterase using pressure-assisted capillary electrophoresis/dynamic frontal analysis (pCE/DFA) determined a Michaelis-Menten constant (KM) of 0.83 mmol L−1. researchgate.netrsc.orgrsc.org This technique also allows for the examination of enzyme inhibition, with an IC50 value of 0.79 μmol L−1 determined for the inhibitor bis(p-nitrophenyl) phosphate (B84403). rsc.orgrsc.org

Studies comparing different human carboxylesterases, such as hCE1 (CES1) and hiCE (CES2), have used this compound to elucidate their substrate specificities. nih.gov While Km values showed considerable variation, hiCE (CES2) generally exhibited higher Vmax values compared to hCE1 (CES1) for a range of nitrophenyl esters. nih.gov For this compound specifically, hiCE demonstrated a higher catalytic efficiency (kcat/Km) than hCE1. nih.gov Furthermore, human pancreatic carboxylesterase has been shown to have a specific activity of 30 µmol/min per mg of protein when assayed with this compound. nih.gov The reaction mechanism for this enzyme was found to follow a rapid-equilibrium random mechanism, with taurocholate acting as a non-essential activator that increases both the enzyme's affinity for the substrate and the maximal velocity (Vmax). nih.gov

Table 1: Kinetic Parameters of Carboxylesterases with this compound

EnzymeKM (mM)Vmax (nmol·min-1)kcat (s-1)kcat/KM (M-1s-1)Source
Carboxylesterase (general)0.83--- rsc.orgrsc.org
hCE1 (CES1)822 ± 73 (µM)0.81 ± 0.023.8 ± 0.3- nih.gov
hiCE (CES2)976 ± 60 (µM)4.17 ± 0.1424 ± 1- nih.gov

Note: Data presented as mean ± standard error where available. KM values from different sources may have different units.

Paraoxonase (PON) Activity Profiling with this compound

Paraoxonase 1 (PON1), an enzyme primarily synthesized in the liver and associated with high-density lipoproteins (HDL) in the blood, exhibits arylesterase activity that can be conveniently measured using this compound. pnu.edu.uapnu.edu.ua This assay is used to assess PON1 activity, which is considered a biomarker for conditions related to inflammation and oxidative stress. pnu.edu.uapnu.edu.ua Optimized spectrophotometric methods have been developed for determining PON1 activity in mouse plasma and liver, with a substrate concentration of 3.2 mmol/L being chosen for such analyses. pnu.edu.uapnu.edu.ua

The specific activity of PON1 has been found to differ between tissues, with values of 210 ± 17 mU/mg in mouse blood plasma and 66.5 ± 8.5 mU/mg in the liver. pnu.edu.uapnu.edu.ua Although this compound is a useful substrate, it is worth noting that its hydrolysis rate by PON1 is influenced by the enzyme's genetic polymorphisms, though to a lesser extent than the substrate paraoxon. nih.gov In hemodialysis patients, PON activity measured using this compound has been observed to decline with increasing duration of dialysis treatment. nih.gov

Cholinesterase Reactivity Towards this compound

This compound is also hydrolyzed by cholinesterases, such as acetylcholinesterase (AChE). The reaction involves the formation of a covalent acetyl-enzyme intermediate. nih.gov Kinetic studies of human recombinant acetylcholinesterase have determined a Km of 2.84 mM and a Vmax of 366 pmols/ml/s for the hydrolysis of this compound. oup.com The reactivity of cholinesterases with this substrate can be influenced by various agents. For instance, denaturing agents like alcohols, dimethylsulfoxide, and urea (B33335) can significantly retard the hydrolysis of this compound by acetylcholinesterase. nih.gov This substrate has also been employed in studies of oxime reactivators for organophosphate-inhibited acetylcholinesterase, where the rate of reaction with this compound is used to indicate the nucleophilicity of the oximate anions. nih.gov

Carbonic Anhydrase (CA) Esterase Activity and this compound

Carbonic anhydrases (CAs), particularly isozymes I and II, are known to possess esterase activity, and this compound is a common substrate for characterizing this secondary function. researchgate.net The esterase activity of CAs is pH-dependent, typically being low below pH 6 and increasing to a maximum around pH 9. researchgate.net For human carbonic anhydrase II (HCA II), site-specific mutagenesis studies have been conducted to alter its esterase activity and specificity. nih.gov For example, mutating threonine-200 to glycine (B1666218) resulted in a threefold increase in the rate of this compound hydrolysis. nih.gov Conversely, changing valine-143 to glycine decreased the hydrolysis rate for this compound by sixfold, while significantly increasing the activity towards a bulkier substrate, (4-nitrophenyl) propionate. nih.gov

Interestingly, the site for this compound hydrolysis in carbonic anhydrase III from bovine skeletal muscle appears to be different from the active site for its primary function of CO2 hydration. nih.gov This is supported by the finding that the apoenzyme of carbonic anhydrase III, which lacks CO2 hydration activity, is as active in hydrolyzing this compound as the native enzyme. nih.gov Furthermore, inhibitors of CO2 hydration did not affect the esterase activity of this isozyme. nih.gov

Table 2: Effects of Mutations on Human Carbonic Anhydrase II Esterase Activity with this compound

MutantEffect on Hydrolysis RateSource
Thr200→Gly3-fold increase nih.gov
Val143→Gly6-fold decrease nih.gov

Other Esterases and this compound Substrate Specificity

The utility of this compound extends to the study of a wide array of other esterases, helping to define their substrate specificity. Esterases are generally distinguished from lipases by their preference for hydrolyzing esters with short-chain acyl groups. researchgate.netresearchgate.net For instance, an esterase from Aspergillus versicolor showed activity towards this compound, although it exhibited higher activity with p-nitrophenyl butyrate (B1204436). ijcce.ac.ir Similarly, a de novo designed esterase demonstrated significant hydrolytic activity towards this compound. nih.gov

The substrate specificity of esterases can be remarkably narrow. Some esterases are highly specific for fatty acid esters containing only 2 to 4 carbon atoms. frontiersin.org Artificial esterases constructed via peptide self-assembly have also been shown to catalyze the hydrolysis of this compound, exhibiting a preference for short-chain acid esters. frontiersin.org Furthermore, human serum albumin (HSA) exhibits a pseudo-enzymatic esterase activity towards this compound, which involves the irreversible chemical modification of the protein. nih.gov The kinetics of this reaction are pH-dependent, reflecting the pKa of the catalytic tyrosine residue (Tyr411). nih.gov

Lipase (B570770) Catalysis and this compound

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. dergipark.org.trnih.gov While their natural substrates are long-chain triglycerides, many lipases also exhibit activity towards synthetic, water-soluble esters like this compound. This "pseudo-esterase" activity, although often several orders of magnitude lower than with natural triglyceride substrates, provides a valuable method for studying enzyme kinetics under simplified, homogenous conditions. nih.gov The hydrolysis of this compound by lipase releases acetate and p-nitrophenol. mdpi.com

Bacterial Lipase Characterization Using this compound

This compound is a common substrate for characterizing lipases from various bacterial sources. nih.govresearchgate.net Studies have shown that bacterial lipases can hydrolyze a range of p-nitrophenyl esters with varying fatty acid chain lengths, from acetate (C2) to palmitate (C16). nih.govresearchgate.net

For instance, a lipase from Kocuria flava Y4 was assayed using this compound to determine its hydrolytic activity. nih.gov The enzyme displayed maximum activity under specific temperature and pH conditions, and its kinetic parameters were determined using this substrate. nih.gov Similarly, the characterization of a cold-active hormone-sensitive lipase (HaHSL) from Halocynthiibacter arcticus involved analyzing its substrate specificity using various p-nitrophenyl esters. This enzyme showed a strong preference for short-chain esters like this compound and p-nitrophenyl butyrate. mdpi.com

Research on a lipase from Geobacillus stearothermophilus (LGS) demonstrated its preferential hydrolysis of this compound. scirp.org In another study, a lipase from Burkholderia anthina (LIP-BA) was also characterized using a p-nitrophenyl ester, revealing its kinetic properties. academicjournals.org The substrate has also been used to characterize the activity of Burkholderia lipase. medchemexpress.com

Fungal Lipase Kinetic Analysis with this compound

Lipases from fungal sources are also frequently analyzed using this compound. A study on lipase isolated from the mangrove fungus Rhizopus japonicus utilized this compound to determine its kinetic properties, including optimal pH and temperature. ijarbs.com The standard assay involved measuring the release of p-nitrophenol at 410 nm. ijarbs.com

In another investigation, crude enzyme extracts from thermophilic fungi were assayed with a series of p-nitrophenyl esters, including this compound (pNPC2), to study fatty acid specificity. ird.fr This approach helps to distinguish between true lipases, which typically prefer longer fatty acid chains, and esterases, which are more active on short-chain esters. Similarly, lipases from fungi isolated from palm-oil mill wastes were screened for their hydrolytic potential using different substrates, including p-nitrophenyl esters. researchgate.net

A novel lipase from Aspergillus fumigatus showed a preference for short-chain p-nitrophenyl esters, particularly the C2 ester, this compound. nih.gov Lipases from Fusarium sp. have also been shown to catalyze the hydrolysis of various substrates, with their kinetic behavior being assessable through assays with compounds like this compound. mdpi.com

Mammalian Lipase Activity and this compound

This compound serves as a substrate for characterizing mammalian lipases as well. The hydrolysis of dissolved this compound by pancreatic lipase has been shown to follow a classical acyl-enzyme pathway. nih.gov Although the turnover rate is significantly slower than with natural emulsified substrates, the reaction is competitively inhibited by substrates like triacetin (B1683017), indicating that the same active site is involved. nih.gov

Porcine pancreatic lipase activity has been characterized using this compound and other p-nitrophenyl esters. emerginginvestigators.orgmedchemexpress.com Studies have investigated the effects of organic solvents, such as methanol (B129727), on the catalytic properties of porcine pancreatic lipase by monitoring the hydrolysis of a lysine-based p-nitrophenyl ester. jmb.or.kr Furthermore, the esterase activity of pancreatic cholesterol esterase (also known as bile salt-stimulated lipase) has been measured using the conversion of p-nitrophenyl acetate to p-nitrophenol. scispace.com

Enzyme Kinetic Modeling with this compound

The use of this compound allows for straightforward kinetic modeling of lipase activity, primarily through the application of the Michaelis-Menten equation. nih.govwiley.com

Michaelis-Menten Kinetics for this compound Hydrolysis

The hydrolysis of this compound by various lipases and esterases generally follows Michaelis-Menten kinetics. nih.govresearchgate.net This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (KM). By measuring the rate of p-nitrophenol production at various concentrations of this compound, a saturation curve can be generated. researchgate.net

This approach has been applied to study the kinetics of α-chymotrypsin-catalyzed hydrolysis of this compound in different surfactant systems. nih.govresearchgate.net Similarly, the kinetic activity of Mucor javanicus lipase was investigated by measuring the hydrolysis of this compound under varying conditions. wiley.com The data obtained from such experiments can be plotted using linearized forms of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, to determine key kinetic parameters. nih.gov

Determination of Kinetic Parameters (kcat, KM, Vmax) for this compound

The primary kinetic parameters derived from studies using this compound are Vmax (the maximum rate of reaction), KM (the substrate concentration at half Vmax), and kcat (the turnover number, representing the number of substrate molecules converted per enzyme molecule per second). The ratio kcat/KM is a measure of the enzyme's catalytic efficiency.

These parameters have been determined for a wide range of lipases:

Bacterial Lipases : For a lipase from Kocuria flava Y4, the KM and Vmax values using this compound were found to be 4.625 mM and 125 µmol/min/mg, respectively. nih.gov A cold-adapted lipase from Halocynthiibacter arcticus (HaHSL) and a hormone-sensitive lipase homologue (Est22) also had their kinetic parameters (KM, Vmax, kcat, and kcat/KM) calculated using this substrate. mdpi.comnih.gov Lipase from Geobacillus stearothermophilus had a Vmax of 22 mM·min⁻¹·mg⁻¹ with this compound. scirp.org A review of bacterial lipases reported a wide range of KM values (0.0064–16.58 mM) and kcat values (0.1665–1.0 × 10⁴ s⁻¹) with various p-nitrophenyl esters. researchgate.net

Fungal Lipases : The lipase from Rhizopus japonicus showed an apparent KM of 0.042 mM and a Vmax of 1.105 µmoles/min/ml for this compound. ijarbs.com For a recombinant lipase from Aspergillus fumigatus, the Vmax and KM were 1.37 mM mg⁻¹ min⁻¹ and 14.0 mM, respectively. nih.gov The lipase from Thermomyces lanuginosus showed a Vmax of 0.42 U/mg protein with this compound. dergipark.org.tr

Mammalian Lipases : The kinetic parameters for pancreatic lipase hydrolysis of this compound have been determined, establishing a baseline for comparison with other substrates and conditions. nih.gov

The determination of these parameters is crucial for comparing the activity of different enzymes, understanding their substrate preferences, and evaluating the effects of inhibitors or environmental conditions on their catalytic function. dergipark.org.trwiley.comnih.gov

Data Tables

Table 1: Kinetic Parameters of Various Lipases with this compound as Substrate

Enzyme SourceKMVmaxkcatCatalytic Efficiency (kcat/KM)Reference
Kocuria flava Y44.625 mM125 µmol/min/mg-- nih.gov
Rhizopus japonicus0.042 mM1.105 µmol/min/ml-- ijarbs.com
Aspergillus fumigatus (recombinant)14.0 mM1.37 mM/mg/min-- nih.gov
Thermomyces lanuginosus (wild type)-0.42 U/mg protein-- dergipark.org.tr
Geobacillus stearothermophilus-22 mM/min/mg-- scirp.org
Hormone-sensitive lipase homologue Est220.4899 mM44.02 µM/min3160 s⁻¹- nih.gov

Note: Dashes (-) indicate that the data was not provided in the cited source. Units may vary between studies.

Steady-State and Pre-Steady-State Kinetics of this compound Reactions

The enzymatic hydrolysis of this compound is a classic example used to illustrate both pre-steady-state and steady-state kinetics. cam.ac.uk The reaction often proceeds with an initial rapid "burst" of 4-nitrophenolate (B89219) formation, which is then followed by a slower, linear steady-state rate. cam.ac.uk This biphasic nature suggests a multi-step reaction mechanism. libretexts.org

The initial burst corresponds to the rapid acylation of the enzyme, where the acetyl group from this compound is transferred to a nucleophilic residue in the enzyme's active site, releasing the first product, 4-nitrophenolate. libretexts.orgcam.ac.uk The subsequent slower, steady-state phase represents the rate-limiting deacylation step, where the acetyl-enzyme intermediate is hydrolyzed to release acetate and regenerate the free enzyme. cam.ac.ukcdnsciencepub.com

Stopped-flow spectroscopy is a key technique for studying these kinetics, allowing for the measurement of rapid initial reaction rates. cam.ac.uknih.gov By analyzing the kinetics at different substrate concentrations, key parameters such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat) can be determined. cam.ac.ukresearchgate.net For instance, in the hydrolysis of this compound by α-chymotrypsin, stopped-flow experiments have been used to determine the rate constants for both the acylation (k_2) and deacylation (k_3) steps. cam.ac.uk

The kinetic parameters for the hydrolysis of this compound can be influenced by various factors, including the specific enzyme, pH, temperature, and the presence of organic solvents. cdnsciencepub.comnih.govresearchgate.net For example, the hydrolysis of this compound by pancreatic lipase follows the classical acyl-enzyme pathway, but the turnover rate is significantly slower than for its natural substrates. nih.gov

Below is a table summarizing kinetic parameters for the hydrolysis of this compound by different enzymes.

EnzymeK_M (mM)k_cat (s⁻¹)k_cat/K_M (M⁻¹s⁻¹)ConditionsSource
α-Chymotrypsin3.40 - 3.650.016 (k₃)-pH not specified cam.ac.uk
Penicillin G acylase (wild-type)---pH not specified researchgate.net
Penicillin G acylase (F360V mutant)---pH not specified researchgate.net
Human Serum Albumin(4.7 ± 0.5) x 10⁻¹(4.2 ± 0.4) x 10⁻¹ (k₊₂)-pH 5.8-10.2, 22°C torvergata.it
OVCA2-->2000 (for C2-C14 esters)pH not specified plos.org
FSH1-->2000 (for C2-C14 esters)pH not specified plos.org

Mechanism of Enzymatic Acyl Transfer from this compound

Serine Hydrolase Mechanism Elucidation with this compound

Serine hydrolases utilize a characteristic catalytic triad composed of serine, histidine, and aspartate (or glutamate) residues in their active site. mdpi.comcmu.edu The hydrolysis of this compound by these enzymes proceeds through a two-step mechanism involving nucleophilic catalysis. mdpi.com

In the first step, the serine residue, acting as a nucleophile, attacks the carbonyl carbon of this compound. cam.ac.ukmdpi.com This is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl group and increasing its nucleophilicity. mdpi.com The aspartate residue helps to orient the histidine and stabilize the positive charge that develops on the histidine during the reaction. mdpi.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. cam.ac.uk

Role of the Oxyanion Hole in this compound Hydrolysis

A crucial feature of the serine hydrolase active site is the "oxyanion hole," a region that stabilizes the negatively charged carbonyl oxygen of the tetrahedral intermediate formed during the reaction. mdpi.comcmu.edu This stabilization is typically achieved through hydrogen bonds with backbone amide groups or other hydrogen bond donors within the active site. mdpi.comnih.gov By stabilizing this otherwise unstable intermediate, the oxyanion hole significantly lowers the activation energy of the reaction, thereby accelerating the rate of hydrolysis. mdpi.com The design of artificial enzymes has highlighted the importance of a properly formed oxyanion hole for catalytic activity. mdpi.comacs.org

Transition State Analysis of this compound Cleavage

Kinetic isotope effect studies have been instrumental in probing the transition state structure of this compound cleavage. acs.orgusu.edu By measuring isotope effects at various atomic positions within the this compound molecule, researchers can deduce changes in bonding and geometry as the reaction proceeds from the ground state to the transition state. acs.org

These studies have provided evidence for both concerted and stepwise mechanisms for acyl transfer, depending on the specific enzyme and reaction conditions. acs.orgacs.org A concerted mechanism implies that bond formation with the incoming nucleophile and bond cleavage to the leaving group occur simultaneously in a single transition state. In contrast, a stepwise mechanism involves the formation of a discrete tetrahedral intermediate. acs.org The solvent has also been shown to play a critical role in shaping the transition state. nih.gov Computational studies have also been employed to model the potential energy surface of the hydrolysis reaction, providing further insights into the transition state. mdpi.com

Acyl-Enzyme Intermediate Formation and Deacylation in this compound Hydrolysis

Following the collapse of the initial tetrahedral intermediate, the 4-nitrophenolate leaving group is released, and a covalent acyl-enzyme intermediate is formed. libretexts.orgcam.ac.uk In this intermediate, the acetyl group from this compound is attached to the active site serine residue. libretexts.org

Modulation of Enzyme Activity by Inhibitors and Activators using this compound

The hydrolysis of this compound is a convenient assay for studying the effects of inhibitors and activators on enzyme activity. The change in the rate of 4-nitrophenol (B140041) production in the presence of a modulator can provide insights into its mechanism of action.

Inhibitors can act through various mechanisms. For example, some compounds can competitively inhibit the enzyme by binding to the active site and preventing the substrate, this compound, from binding. nih.gov For instance, dissolved triacetin and tripropionin (B86974) act as competitive inhibitors for the hydrolysis of this compound by pancreatic lipase. nih.gov Other inhibitors may act non-competitively or uncompetitively, binding to sites other than the active site. The inhibition of carboxylesterase by bis(p-nitrophenyl) phosphate has been studied using this compound as the substrate, and a 50% inhibitory concentration (IC₅₀) was determined. rsc.org Diazepam has been shown to competitively inhibit the this compound hydrolysis activity of human serum albumin. torvergata.it

Conversely, some molecules can act as activators, increasing the rate of this compound hydrolysis. For example, the deacylation of acetyl-chymotrypsin, the slow step in this compound hydrolysis, is accelerated by indole. publish.csiro.au The hydrolysis of this compound by pancreatic lipase is significantly enhanced by the presence of interfaces, such as those provided by micelles. nih.gov

The following table provides examples of modulators of enzyme activity studied using this compound.

EnzymeModulatorEffectSource
Pancreatic lipaseTriacetinCompetitive Inhibition nih.gov
Pancreatic lipaseTripropioninCompetitive Inhibition nih.gov
CarboxylesteraseBis(p-nitrophenyl) phosphateInhibition rsc.org
Human Serum AlbuminDiazepamCompetitive Inhibition torvergata.it
α-ChymotrypsinIndoleActivation (accelerates deacylation) publish.csiro.au

Competitive Inhibition Studies of this compound Hydrolysis

Competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor molecule competes with the substrate for binding to the active site of an enzyme. In the context of this compound hydrolysis, several studies have utilized this substrate to elucidate competitive inhibition mechanisms.

One prominent example involves the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA). Diazepam has been shown to act as a competitive inhibitor in this reaction. torvergata.itresearchgate.netnih.gov The inhibition is attributed to the binding of diazepam to the Tyr411 residue within the fatty acid binding site 3-4 (FA3-FA4) of HSA, which is also the catalytic site for this compound hydrolysis. researchgate.net The competitive nature of this inhibition was confirmed by kinetic analysis, which yielded an inhibition constant (K_I) of 1.2 x 10⁻⁵ M. torvergata.it

Another study on carbonic anhydrase II demonstrated that N-methylacetazolamide acts as a competitive inhibitor of the enzyme's esterase activity towards this compound. nih.gov This is in contrast to acetazolamide (B1664987) and other primary sulfonamides, which exhibit noncompetitive inhibition. nih.gov This highlights how subtle structural modifications in an inhibitor molecule can alter its binding mode and inhibition mechanism.

Furthermore, research on trypsin-catalyzed hydrolysis of this compound has suggested that hydrogen ions can act as competitive inhibitors, indicating that the protonated form of a catalytic group in the active site is less active or inactive. cdnsciencepub.comcdnsciencepub.com

The kinetic data for competitive inhibition are often analyzed using Lineweaver-Burk or Dixon plots. In competitive inhibition, the apparent Michaelis constant (K_M) increases, while the maximum velocity (V_max) remains unchanged. The inhibition constant (K_I) can be determined from these plots and represents the dissociation constant of the enzyme-inhibitor complex.

Table 1: Examples of Competitive Inhibitors for this compound Hydrolysis

EnzymeInhibitorInhibition Constant (K_I)Reference
Human Serum AlbuminDiazepam1.2 x 10⁻⁵ M torvergata.it
Carbonic Anhydrase IIN-methylacetazolamideNot specified nih.gov
TrypsinHydrogen IonsNot specified cdnsciencepub.comcdnsciencepub.com

Non-Competitive and Uncompetitive Inhibition Mechanisms for this compound

In contrast to competitive inhibition, non-competitive and uncompetitive inhibition involve inhibitor binding to sites other than the enzyme's active site. This compound serves as a valuable substrate for characterizing these inhibition patterns as well.

Non-Competitive Inhibition: In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This binding event reduces the enzyme's turnover number (k_cat) without affecting substrate binding (K_M). A classic example is the inhibition of carbonic anhydrase II by acetazolamide and other primary sulfonamides, which act as non-competitive inhibitors of this compound hydrolysis. nih.gov

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is less common but has been observed in studies involving the hydrolysis of this compound.

Mixed Inhibition: A more frequent scenario is mixed inhibition, which combines elements of both competitive and uncompetitive inhibition. The inhibitor binds to a site distinct from the active site but influences both K_M and V_max. A study on cytosolic esterases from the alfalfa leafcutting bee, Megachile rotundata, demonstrated that several organophosphate insecticides, including naled, paraoxon, trichlorfon, and oxydemeton methyl, exhibited mixed inhibition of this compound hydrolysis. tandfonline.comnih.gov In this case, the inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. tandfonline.com

The kinetic parameters for these inhibition types can be determined through graphical analysis of rate data at varying substrate and inhibitor concentrations.

Table 2: Examples of Non-Competitive and Mixed Inhibitors for this compound Hydrolysis

EnzymeInhibitorInhibition TypeKinetic ParametersReference
Carbonic Anhydrase IIAcetazolamideNon-competitiveNot specified nih.gov
Megachile rotundata cytosolic esterasesNaledMixedK_I (competitive) and K_iu (uncompetitive) determined tandfonline.comnih.gov
Megachile rotundata cytosolic esterasesParaoxonMixedK_I (competitive) and K_iu (uncompetitive) determined tandfonline.comnih.gov
Megachile rotundata cytosolic esterasesTrichlorfonMixedK_I (competitive) and K_iu (uncompetitive) determined tandfonline.comnih.gov
Megachile rotundata cytosolic esterasesOxydemeton methylMixedK_I (competitive) and K_iu (uncompetitive) determined tandfonline.comnih.gov

Irreversible Inhibition Kinetics Affecting this compound Turnover

Irreversible inhibitors, often referred to as inactivators, form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. The study of irreversible inhibition using this compound provides insights into the catalytic mechanism and the identification of crucial active site residues.

A key characteristic of irreversible inhibition is its time-dependent nature. The rate of inactivation can be measured by monitoring the decrease in the rate of this compound hydrolysis over time. researchgate.net This type of inhibition often involves the formation of a chemically reactive intermediate that covalently modifies the enzyme. researchgate.net

Research on carbonic anhydrase inhibitors has identified N-hydroxy-N-methyl-substituted 4-nitrobenzene- and 4-chlorobenzenesulfonamides as model irreversible inhibitors. nih.gov These compounds demonstrated a trend towards topical activity in reducing intraocular pressure, suggesting that their irreversible binding to carbonic anhydrase is a key aspect of their mechanism of action. nih.gov

The pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) is another example that can be considered in the context of irreversible modification. The reaction involves the acetylation of multiple residues on HSA, including lysine (B10760008), serine, threonine, and tyrosine, rather than a true catalytic turnover. torvergata.it This essentially represents an irreversible modification of the protein. torvergata.itnih.gov

The kinetics of irreversible inhibition are typically characterized by the inactivation rate constant (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I). These parameters provide a measure of the inhibitor's potency and efficiency.

Allosteric Regulation and this compound Substrate Interaction

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme other than the active site (an allosteric site), which induces a conformational change that modulates the enzyme's activity. While specific examples of allosteric regulation directly studied using this compound as the primary substrate are not extensively detailed in the provided context, the principles can be inferred from related studies.

The pH-dependence of the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) points towards an allosteric mechanism. The catalytic activity is linked to the neutral-to-basic allosteric transition of HSA, which involves a shift in the pKa of the catalytic Tyr411 residue. torvergata.it This suggests that changes in proton concentration (pH) act as an allosteric effector, modulating the enzyme-like activity of HSA.

In the case of α-chymotrypsin, the hydrolysis of this compound has been shown to be influenced by organic solvents like dioxane and isopropyl alcohol. researchgate.net These solvents can be considered allosteric modulators, as they alter the enzyme's kinetic parameters, including the Michaelis-Menten constant, by binding to sites other than the active site and affecting the enzyme's conformation and dynamics. researchgate.net

High-Throughput Screening Methodologies for Enzyme Activity using this compound

The chromogenic nature of the this compound hydrolysis product makes it an ideal substrate for high-throughput screening (HTS) assays to identify and characterize enzyme inhibitors or to screen for novel enzymatic activities. nih.gov These assays are typically performed in microplate formats, allowing for the simultaneous testing of a large number of compounds.

A robust and reproducible HTS assay for human carbonic anhydrase II (CA II) has been developed using this compound as the substrate. nih.gov This assay was used to screen a library of 960 structurally diverse, biologically active small molecules and successfully identified known sulfonamide inhibitors as well as novel non-sulfonamide inhibitors. nih.gov The assay's performance is often evaluated by the Z' factor, a statistical parameter that quantifies the suitability of an HTS assay for identifying true hits. A Z' value greater than 0.5 is generally considered indicative of an excellent assay.

Another innovative approach combines this compound with a genetic enzyme screening system (GESS). jove.comnih.govyoutube.com In this system, the production of p-nitrophenol from the hydrolysis of this compound by an enzyme of interest activates a regulatory protein, which in turn triggers the expression of a reporter gene, such as green fluorescent protein (GFP). youtube.com This allows for the screening of large metagenomic libraries for novel enzymes like lipases and esterases using flow cytometry. nih.govyoutube.com

Activity-based probes (ABPs) can also be used in conjunction with substrates like this compound to develop HTS assays in complex biological mixtures, such as cell lysates. plos.org ABPs covalently label the active form of an enzyme, allowing for the correlation of target engagement with the inhibition of substrate turnover. plos.org

Table 3: High-Throughput Screening Applications with this compound

ApplicationEnzyme/TargetMethodologyReference
Inhibitor ScreeningHuman Carbonic Anhydrase IIMicroplate-based spectrophotometric assay nih.gov
Metagenomic Library ScreeningLipases, EsterasesGenetic Enzyme Screening System (GESS) with flow cytometry jove.comnih.govyoutube.com
Assay Development in Complex LysatesDipeptidyl Peptidases (DPAPs)Activity-Based Probe (ABP) assisted substrate identification plos.org

pH and Temperature Dependence of Enzymatic Hydrolysis of this compound

The rate of enzymatic reactions is highly sensitive to changes in pH and temperature, and this compound is a common substrate used to characterize these dependencies.

pH Dependence: The pH profile of an enzyme provides valuable information about the ionization states of amino acid residues in the active site that are crucial for catalysis and substrate binding. For instance, the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) shows a distinct pH dependence. The catalytic efficiency (k+2/Ks) and the catalytic rate constant (k+2) are influenced by the ionization of the Tyr411 residue, with a pKa shift from 9.0 in the free protein to 8.1 in the HSA-(4-nitrophenyl)acetate complex. torvergata.itresearchgate.netnih.gov

Similarly, the hydrolysis of this compound by a synthetic zinc hydroxide (B78521) complex, a model for peptide deformylase, exhibits a sigmoidal pH-rate profile with a kinetic pKa of 8.05. acs.orgnih.gov In the case of carbonic anhydrase III, the pH profile for this compound hydrolysis is described by the ionization of a group with a pKa of approximately 6.5. ebi.ac.uknih.gov For muramidase, the rate of hydrolysis of this compound increases significantly in the pH range of 6-7 and is further promoted in more alkaline conditions. tandfonline.com

Temperature Dependence: The rate of enzymatic reactions generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. A study on a synthetic zinc hydroxide complex that hydrolyzes this compound determined the activation parameters from a temperature-dependence study. The activation energy (Ea) was found to be 54.8 kJ mol⁻¹, the activation enthalpy (ΔH‡) was 52.4 kJ mol⁻¹, and the activation entropy (ΔS‡) was -90.0 J mol⁻¹ K⁻¹. acs.orgnih.gov These thermodynamic parameters provide insights into the energy barrier and the degree of order in the transition state of the reaction.

For the hydrolysis of this compound by muramidase, the reaction rate was observed to increase proportionally with the rise in temperature, without a distinct optimum temperature being reached before enzyme coagulation at higher temperatures. tandfonline.com

Table 4: pH and Temperature Optima for this compound Hydrolysis by Various Enzymes

Enzyme/SystemOptimal pH Range/pKaOptimal Temperature (°C)Activation Energy (Ea)Reference
Human Serum AlbuminpKa shift from 9.0 to 8.122 (study condition)Not specified torvergata.itresearchgate.netnih.gov
(PATH)ZnOH complexKinetic pKa = 8.0525 (study condition)54.8 kJ mol⁻¹ acs.orgnih.gov
Carbonic Anhydrase IIIpKa ≈ 6.5Not specifiedNot specified ebi.ac.uknih.gov
MuramidaseIncreases from pH 6-7 and higherIncreases with temperatureNot specified tandfonline.com

Protein Engineering and Directed Evolution Studies Influencing this compound Hydrolysis

Protein engineering and directed evolution are powerful strategies for altering and improving the catalytic properties of enzymes. This compound is frequently used as a model substrate in these studies to screen for variants with enhanced stability, activity, or altered substrate specificity.

Directed Evolution: This approach involves creating large libraries of enzyme variants through random mutagenesis and/or gene recombination, followed by screening for improved properties. For example, directed evolution has been used to enhance the thermostability of an esterase, with the hydrolysis of this compound serving as the activity assay to identify stabilized mutants. nih.gov In another study, the focus was on shifting the activity of an enzyme. While the initial work used different substrates for the original and new reactions, this compound was employed to measure the hydrolase activity of the engineered variants. nih.gov

Rational Design: This strategy relies on knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. For instance, computational design methods like RosettaDesign have been used to create more stable variants of an α/β-hydrolase. The hydrolytic activity of the designed mutants against this compound was then experimentally measured to validate the computational predictions. nih.gov

De Novo Design: A more ambitious approach is the design of entirely new enzymes. A heptameric α-helical barrel was designed to catalyze the hydrolysis of this compound using a Cys-His-Asp catalytic triad installed within the peptide monomer. acs.org This demonstrates the potential to create artificial enzymes with tailored catalytic functions.

These engineering efforts often lead to significant changes in the kinetic parameters for this compound hydrolysis, such as k_cat and K_M, reflecting the altered catalytic efficiency and substrate affinity of the engineered enzymes.

Table 5: Examples of Protein Engineering Studies Using this compound

Engineering StrategyEnzyme/ProteinGoalRole of this compoundReference
Directed EvolutionEsteraseThermostabilizationActivity assay for screening stable variants nih.gov
Rational Designα/β-hydrolaseThermostabilizationActivity assay to validate computational designs nih.gov
De Novo DesignHeptameric α-helical barrelCreate novel esterase activitySubstrate to test catalytic function of the designed protein acs.org
Site-directed MutagenesisHydroxynitrile lyaseShift to esterase activitySubstrate to measure the newly acquired esterase activity rsc.org

Effect of Solvent Systems (Aqueous, Organic, Microemulsions) on Enzymatic Activity Towards this compound

The choice of solvent system is a critical parameter that profoundly influences the catalytic efficiency, stability, and substrate specificity of enzymes utilizing this compound as a substrate. The reaction medium affects the enzyme's conformational flexibility, the solubility of the substrate, and the partitioning of reactants and products, thereby modulating the kinetic parameters of the hydrolysis reaction. Research has explored enzymatic activity in purely aqueous solutions, organic solvent systems, and complex microemulsion environments.

Aqueous Systems

Aqueous buffer solutions represent the native environment for most enzymes and are the standard medium for characterizing the hydrolysis of this compound. The catalytic activity measured in aqueous solutions serves as a baseline for comparison with non-aqueous and multiphasic systems. emerginginvestigators.org For instance, the hydrolysis of this compound by penicillin G acylase was studied in aqueous buffer, revealing rapid acylation followed by a slower deacylation step. nih.gov Similarly, baseline lipase activity is typically determined in an aqueous buffer before comparing its performance in the presence of organic solvents. emerginginvestigators.org The kinetics in these systems generally follow the Michaelis-Menten model, allowing for the determination of key parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat). researchgate.netresearchgate.net

Organic Solvent Systems

The use of organic solvents, either as the primary medium or as co-solvents in aqueous solutions, can offer benefits such as increased substrate solubility and suppression of water-dependent side reactions. csic.es However, organic solvents can also lead to enzyme inactivation by disrupting the essential water layer around the protein and altering its three-dimensional structure. emerginginvestigators.orgcsic.es

The effect of organic solvents on enzymatic activity towards this compound is highly dependent on the specific enzyme, the nature of the solvent, and its concentration.

Pancreatic Lipase: A study on pancreatic lipase found a general trend of decreasing enzymatic activity with increasing concentrations of organic solvents. emerginginvestigators.org However, lipase activity in 5% methanol was notably 28% higher than in a purely aqueous solution. emerginginvestigators.org Among the solvents tested, methanol consistently supported the highest rate of substrate hydrolysis. emerginginvestigators.org

Feruloyl Esterases: The activity of feruloyl esterases on this compound was enhanced at low concentrations (up to 15% v/v) of dimethyl sulfoxide (B87167) (DMSO). csic.es Conversely, higher concentrations of DMSO and other solvents like acetone, ethanol, and propanol (B110389) were inhibitory. csic.es The stability of these esterases in the presence of solvents was found to be greater when using this compound as the substrate compared to other methyl esters, possibly due to stabilizing interactions of the p-nitrophenol ring within the active site. csic.es

α-Chymotrypsin: The catalytic efficiency of α-chymotrypsin was found to be enhanced in various aqueous-organic media, including mixtures with acetonitrile, DMSO, and various alcohols. researchgate.net The specific organic solvent influences the kcat and KM values of the reaction. researchgate.net

Lipase from Chromobacterium: In contrast to some enzymes that show activation, the hydrolysis of this compound by lipase from Chromobacterium was inhibited by the addition of water-soluble organic solvents. jst.go.jp

Interactive Data Table: Relative Activity of Pancreatic Lipase in Organic Solvents The following table shows the normalized activity of pancreatic lipase in various organic solvents compared to its activity in an aqueous buffer (100%).

Organic SolventConcentration (% v/v)Relative Lipase Activity (%)
Methanol5128
Methanol10107
Methanol2092
Methanol4082
Acetonitrile596
Acetonitrile1089
Acetonitrile2079
Acetonitrile4067
Isopropanol593
Isopropanol1084
Isopropanol2072
Isopropanol4058
DMSO587
DMSO1077
DMSO2069
DMSO4054
Data sourced from a study on the spectroscopic kinetic monitoring of biocatalytic ester hydrolysis. emerginginvestigators.org

Interactive Data Table: Inhibition of Feruloyl Esterases by DMSO The IC50 value represents the concentration of solvent required to cause a 50% decrease in the initial enzyme activity against this compound.

EnzymeSource OrganismIC50 of DMSO (% v/v)
AnFaeAAspergillus niger> 40
NcFaeBNeurospora crassa> 40
TsFaeCTalaromyces stipitatus32.5
Ultraflo (Commercial)Multi-enzyme preparation> 40
Data sourced from a study on the influence of organic co-solvents on feruloyl esterase activity. csic.es

Microemulsion Systems

Microemulsions are thermodynamically stable, isotropic dispersions of water, oil, and surfactant. They can form structures such as oil-in-water (o/w) micelles or water-in-oil (w/o) reverse micelles, which provide unique microenvironments for enzymatic reactions.

Oil-in-Water (o/w) Microemulsions: The catalytic activity of α-chymotrypsin for the hydrolysis of this compound has been studied in o/w microemulsions formed by the surfactant cetyltrimethylammonium bromide (CTAB), n-butanol as a co-surfactant, and various alkanes as the oil phase. researchgate.netresearchgate.net Research showed that the stability and activity of the enzyme depend on the organic solvent used, with an isooctane-based system demonstrating higher activity and stability. researchgate.net The reaction kinetics in these systems adhere to the Michaelis-Menten model, with the chain length of the oil influencing both kcat and KM. researchgate.netresearchgate.net

Water-in-Oil (w/o) Microemulsions (Reverse Micelles): Reverse micelles can encapsulate enzymes within their aqueous cores, or "water pools." The hydrolysis of this compound by various enzymes has been extensively studied in these systems, particularly those formed with the surfactant AOT (sodium 1,4-bis(2-ethylhexyl)sulfosuccinate). A key finding is the phenomenon of "hyperactivity," where enzymes can be significantly more active (2-3 fold) than in standard aqueous solutions. rsc.org

The enzymatic activity in reverse micelles is often characterized by a "bell-shaped" profile when plotted against the molar ratio of water to surfactant (W = [H₂O]/[Surfactant]). rsc.org Activity is typically low at small W values, increases to an optimum, and then decreases as W increases further. rsc.org The nature of the external organic solvent also plays a crucial role. For instance, the hydrolysis of this compound by Mucor javanicus lipase in AOT reverse micelles is higher in aromatic hydrocarbon solvents than in aliphatic ones, an effect attributed to differences in the enzyme's conformation within the micelle. nih.gov

Interactive Data Table: Kinetic Parameters for α-Chymotrypsin in AOT/Isooctane Reverse Micelles The following table presents kinetic data for the hydrolysis of this compound by α-chymotrypsin in a reverse micellar system at varying surfactant concentrations.

[AOT] (mM)kcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
50.450.251800
150.290.201450
250.170.161063
Conditions: pH 7.75, Tris/HCl buffer. Data sourced from a study on α-chymotrypsin catalysis in AOT/isooctane reverse micelles. ias.ac.in

Advanced Methodologies for Investigating 4 Nitrophenyl Acetate Transformations

Spectrophotometric Assays for Product Formation from (4-Nitrophenyl)acetate Hydrolysis

Spectrophotometry is a cornerstone technique for monitoring the hydrolysis of this compound. This method relies on the change in light absorption as the reaction progresses, specifically tracking the formation of the product, 4-nitrophenolate (B89219).

Detection of 4-Nitrophenolate in Kinetic Assays

The hydrolysis of this compound yields acetate (B1210297) and 4-nitrophenol (B140041). cam.ac.uk Under alkaline or neutral pH conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color. torvergata.itsemanticscholar.org This chromogenic product has a strong absorbance maximum around 400-413 nm, allowing for its sensitive detection and quantification. cam.ac.uksemanticscholar.orgemerginginvestigators.org

Kinetic assays are designed to measure the rate of an enzyme-catalyzed reaction. In the context of this compound hydrolysis, the rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity. jst.go.jp By monitoring the increase in absorbance at the specific wavelength over time, researchers can determine key kinetic parameters. jst.go.jpnih.gov For instance, in studies of enzymes like paraoxonase and penicillin G acylase, the release of 4-nitrophenol is followed by spectrophotometry to elucidate reaction kinetics. nih.gov The principle of this assay is widely applicable and has been used to study various enzymes, including lipases and esterases. dergipark.org.trresearchgate.net

Optimization of Spectrophotometric Assay Conditions for this compound

To ensure accurate and reproducible results, the conditions of the spectrophotometric assay must be carefully optimized. Key parameters that influence the assay include:

pH: The pH of the reaction buffer is critical as it affects both the enzyme's activity and the ionization state of the 4-nitrophenol product. nih.gov The pKa of 4-nitrophenol is around 7, meaning that at pH values above this, the colored 4-nitrophenolate form predominates. nih.gov Assays are typically performed at a pH where the enzyme is active and the product is sufficiently ionized for detection, often between pH 7.0 and 8.0. pnu.edu.uaavma.org

Substrate Concentration: The concentration of this compound should be carefully chosen. For determining the maximum velocity (Vmax) of an enzyme, the substrate concentration should be saturating. pnu.edu.ua However, excessively high concentrations can lead to substrate inhibition in some cases. Studies often test a range of substrate concentrations to determine the Michaelis-Menten constant (Km). dergipark.org.trpnu.edu.ua

Enzyme Concentration: The reaction rate should be directly proportional to the enzyme concentration. pnu.edu.ua It is important to use an enzyme concentration that results in a linear increase in product formation over a reasonable time course. pnu.edu.ua

Temperature: Enzyme activity is highly dependent on temperature. The assay temperature should be controlled and is often set at a physiologically relevant temperature, such as 37°C, or an optimal temperature for the specific enzyme being studied. avma.org

Buffer Composition: The buffer system and the presence of cofactors or inhibitors can significantly impact enzyme activity. For example, some enzymes require specific ions like Ca2+ for activity. pnu.edu.uaavma.org

Table 1: Key Parameters for Optimizing Spectrophotometric Assays of this compound Hydrolysis
ParameterImportanceTypical Range/ConsiderationReferences
pHAffects enzyme activity and product ionization.7.0 - 8.0 to ensure 4-nitrophenolate formation. nih.govpnu.edu.uaavma.org
Substrate ConcentrationDetermines reaction order and is crucial for kinetic parameter calculation.Varied to determine Km; saturating for Vmax. dergipark.org.trpnu.edu.ua
Enzyme ConcentrationEnsures the reaction rate is proportional to the amount of enzyme.Chosen to give a linear rate of product formation. pnu.edu.ua
TemperatureInfluences the rate of the enzymatic reaction.Controlled, often at 37°C or enzyme optimum. avma.org

Stopped-Flow Spectrophotometry for Rapid Kinetics of this compound

While standard spectrophotometry is suitable for monitoring reactions over seconds to minutes, stopped-flow spectrophotometry is essential for studying the rapid, pre-steady-state kinetics of this compound hydrolysis. nih.govphotophysics.com This technique allows for the observation of initial reaction events that occur on a millisecond timescale. photophysics.com

In a stopped-flow instrument, small volumes of enzyme and substrate solutions are rapidly mixed, and the reaction is monitored immediately by passing a beam of light through the observation cell. cam.ac.uk This allows for the detection of transient intermediates and the determination of individual rate constants for steps such as substrate binding, acylation, and deacylation. cam.ac.uknih.gov For example, the hydrolysis of this compound by enzymes like penicillin G acylase and α-chymotrypsin has been studied using stopped-flow methods to reveal a "burst" of 4-nitrophenol release, indicating a rapid acylation step followed by a slower, rate-limiting deacylation step. cam.ac.uknih.gov

Isothermal Titration Calorimetry (ITC) in this compound Binding Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions. japtamers.co.ukharvard.edu It is a label-free method that quantifies the heat released or absorbed during the binding of a ligand (in this case, potentially this compound or its analogues) to a macromolecule, such as an enzyme. japtamers.co.ukharvard.edu

In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule in a sample cell, and the resulting heat change is measured relative to a reference cell. harvard.edu From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction. japtamers.co.uk

Enthalpy of Binding (ΔH): The heat change associated with the binding event. japtamers.co.uk

Stoichiometry of Binding (n): The molar ratio of ligand to macromolecule in the resulting complex. japtamers.co.uk

Entropy of Binding (ΔS): Calculated from the Gibbs free energy (ΔG) and enthalpy. harvard.edu

ITC provides a complete thermodynamic profile of the binding interaction, offering insights into the forces driving the association, such as hydrogen bonding and hydrophobic interactions. nih.gov While direct ITC studies of the this compound substrate binding can be challenging due to its subsequent rapid hydrolysis, the technique is invaluable for studying the binding of non-hydrolyzable analogues or inhibitors to the enzyme's active site, thereby providing crucial information about the initial binding event. researchgate.net

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)
ParameterSymbolInformation ProvidedReferences
Binding AffinityKa (or Kd)Strength of the molecular interaction. japtamers.co.uk
Enthalpy ChangeΔHHeat released or absorbed upon binding. japtamers.co.uk
StoichiometrynMolar ratio of the interacting molecules in the complex. japtamers.co.uk
Entropy ChangeΔSChange in the system's disorder upon binding. harvard.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed structural and kinetic information about chemical reactions in solution. It is used to monitor the transformation of this compound by observing the changes in the NMR signals of the reactant and products over time.

Proton NMR (1H NMR) is particularly useful for this purpose. The protons in this compound, acetate, and 4-nitrophenol have distinct chemical shifts in the NMR spectrum. chemicalbook.comresearchgate.net By acquiring a series of NMR spectra at different time points during the hydrolysis reaction, one can follow the decrease in the signal intensity of the this compound reactant and the corresponding increase in the signal intensities of the acetate and 4-nitrophenol products. researchgate.net This allows for the determination of reaction rates and the investigation of reaction mechanisms. For instance, NMR has been used to study the esterase activity of albumin towards this compound by monitoring the accumulation of acetate. researchgate.net Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to monitor changes in the size of molecules during enzymatic hydrolysis. researchgate.net

Mass Spectrometry (MS) Techniques in this compound Transformation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a highly sensitive and specific method that can be used to identify and quantify the molecules involved in the transformation of this compound.

MS analysis typically involves three main steps: ionization of the sample, separation of the ions based on their m/z ratio by a mass analyzer, and detection of the separated ions. msu.edu Various ionization techniques can be employed, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), which are "soft" ionization methods suitable for analyzing biomolecules and organic compounds with minimal fragmentation. libretexts.orgacdlabs.combu.edu

Chromatographic Separations for this compound Reaction Products

Chromatographic techniques are indispensable for the separation and quantification of this compound and its reaction products, such as 4-nitrophenol and acetate. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are among the most utilized methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for analyzing the hydrolysis of this compound. It has been instrumental in thermodynamic investigations of this reaction. acs.orgnist.gov In these studies, HPLC is used to measure the concentrations of reactants and products, allowing for the determination of equilibrium constants and reaction enthalpies. For instance, in a study investigating the thermodynamics of the hydrolysis of this compound, HPLC was used alongside microcalorimetry and liquid chromatography-mass spectrometry (LC-MS) to analyze the reaction components. acs.orgnist.gov

A key advantage of HPLC is its ability to separate complex mixtures, which is particularly useful when studying multi-step reactions involving this compound. For example, in a chemo-enzymatic cascade, where the hydrolysis of this compound to 4-nitrophenol is the initial step, HPLC can be employed to monitor the progress of the entire reaction sequence and quantify the final product. researchgate.net The separation of the product from the starting material and any intermediates is crucial for determining the reaction's yield and efficiency. researchgate.net

The following table summarizes typical HPLC conditions used for the analysis of this compound and its derivatives:

ParameterConditionReference
Column Reverse-phase C18 researchgate.net
Mobile Phase Acetonitrile and water with an additive like phosphoric acid or formic acid. sielc.com
Detection UV-Vis at specific wavelengths (e.g., 215 nm, 240 nm) researchgate.netscience.gov
Flow Rate Typically around 1.0 mL/min science.gov

Gas Chromatography (GC):

Gas chromatography is primarily used to assess the purity of this compound. thermofisher.comapicalscientific.com Due to the compound's volatility and thermal stability, GC can effectively separate it from any non-volatile impurities. The assay of this compound by GC is a standard quality control measure, with purities of ≥99.0% being reported.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. weebly.comchegg.comemerginginvestigators.org By spotting the reaction mixture on a TLC plate alongside the starting material and expected product, the disappearance of the reactant spot and the appearance of the product spot can be visually tracked. chegg.com This allows for a qualitative assessment of whether the reaction has gone to completion. chegg.com The choice of eluting solvent is critical for achieving good separation of the spots on the TLC plate. rsc.org For polar compounds like 4-nitrophenol, the interaction with the polar stationary phase (e.g., silica (B1680970) gel) is strong. weebly.com

The following table outlines key aspects of TLC analysis for this compound reactions:

ParameterDescriptionReference
Stationary Phase Silica gel weebly.com
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., ethyl acetate/petroleum ether) rsc.org
Visualization UV light or chemical staining agents (e.g., iodine, sulfuric acid) weebly.com

Electrophoretic Techniques for Enzyme Characterization in this compound Studies

Electrophoretic methods are pivotal for characterizing enzymes that catalyze the transformation of this compound, providing insights into their kinetic properties, purity, and molecular weight.

Capillary Electrophoresis (CE):

Capillary electrophoresis has emerged as a powerful technique for studying enzyme kinetics and inhibition, particularly for enzymes that hydrolyze this compound. nih.gov A notable advancement is the use of Capillary Electrophoresis/Dynamic Frontal Analysis (CE/DFA). In this method, the enzymatic hydrolysis of this compound occurs within the capillary, and the product, 4-nitrophenol, is continuously separated from the substrate. researchgate.netrsc.org This results in a plateau signal for the product, the height of which is directly related to the reaction rate. rsc.orgjst.go.jp

Pressure-assisted CE/DFA has been developed to overcome issues like fluctuating plateau signals, leading to more reliable kinetic data. rsc.orgnih.govnii.ac.jp This technique has been successfully used to determine Michaelis-Menten constants (Kм) and 50% inhibitory concentrations (IC50) for enzymes that act on this compound. rsc.orgrsc.org A significant advantage of in-capillary reaction methods is the minimization of enzyme deactivation that can occur when organic solvents are used to dissolve the substrate in pre-capillary reaction setups. nih.govnii.ac.jp

The table below summarizes typical conditions for CE-based enzyme assays with this compound:

ParameterConditionReference
Capillary Fused-silica nih.gov
Buffer Sodium borate (B1201080) or phosphate (B84403) buffer at a specific pH nih.govnii.ac.jp
Voltage Constant high voltage (e.g., 15 kV) nih.gov
Detection UV-Vis at a wavelength where the product (4-nitrophenolate) absorbs strongly (e.g., 400 nm) nii.ac.jp

Gel Electrophoresis:

Gel electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and native PAGE, is routinely used to assess the purity and determine the molecular weight of enzymes that utilize this compound as a substrate. ijarbs.comdergipark.org.trtandfonline.com After purification of an enzyme, SDS-PAGE is performed to confirm its homogeneity, which ideally appears as a single band on the gel. dergipark.org.tr By running molecular weight standards alongside the enzyme sample, the subunit molecular weight of the enzyme can be estimated. dergipark.org.tr Native PAGE, on the other hand, separates proteins in their folded state and can be used to evaluate the purity of the native enzyme. ijarbs.com

Computational and Theoretical Investigations of 4 Nitrophenyl Acetate

Molecular Docking Simulations of (4-Nitrophenyl)acetate with Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as an enzyme, to form a stable complex. This method is crucial for understanding the binding mode of this compound in the active site of various hydrolases and for predicting binding affinities.

Research has employed molecular docking to investigate the interaction between this compound and enzymes like human carbonic anhydrase II (HCA II) and its mutants. researchgate.net For instance, docking studies were performed on the wild-type HCA II (PDB ID: 3KS3) and a mutant form (PDB ID: 1UGE). researchgate.net The results of these simulations provide binding energy values that indicate the stability of the enzyme-substrate complex. researchgate.net In a study involving HCA II, the binding energy for this compound with the 1UGE mutant was found to be -6.75 kcal/mol, while with the 3KS3 wild-type, it was -6.05 kcal/mol. researchgate.net

Docking studies are also used to identify key amino acid residues involved in substrate binding. In the case of HCA II, while the substrate binds within the active site, the catalytic zinc ion (Zn²⁺) was found not to be directly involved in the interaction with the this compound molecule. scribd.com Similarly, docking simulations of this compound with the Fermentation-respiration switch protein (FrsA) from Vibrio vulnificus (VvFrsA) helped to confirm that the compound could act as a substrate for this enzyme. plos.org These models are crucial starting points for more advanced simulations, such as molecular dynamics and QM/MM calculations. researchgate.net

EnzymePDB IDLigandBinding Energy (kcal/mol)
Mutant Human Carbonic Anhydrase II1UGEThis compound-6.75 researchgate.net
Wild-Type Human Carbonic Anhydrase II3KS3This compound-6.05 researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Enzyme Active Sites

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the enzyme-(4-Nitrophenyl)acetate complex over time. These simulations are essential for understanding how the binding of the substrate affects the enzyme's structure and flexibility.

MD simulations have been conducted on wild-type and mutant versions of Human Carbonic Anhydrase II (HCA II) with and without this compound. researchgate.net Analyses of these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), reveal important information about the system's stability and flexibility. plos.org For example, MD simulations of the wild-type HCA II (3KS3) with this compound showed that the binding of the substrate induced instability and reduced compactness in the enzyme's structure compared to the enzyme alone. researchgate.net In contrast, for the mutant enzyme (1UGE), no significant difference in stability was observed between the enzyme with and without the ligand. researchgate.net

Further analysis, such as the Solvent Accessible Surface Area (SASA), complements these findings. researchgate.net In the case of the mutant HCA II, the SASA was higher for the enzyme without the ligand, suggesting a change in surface exposure upon binding. researchgate.net MD simulations of the VvFrsA protein with p-nitrophenyl acetate (B1210297) (pNPA) were also performed to study the dynamics of the enzyme-substrate complex, calculating RMSD and RMSF to assess structural stability and residue flexibility during the simulation. plos.org These dynamic insights are critical for a comprehensive understanding of the initial stages of the enzymatic reaction.

SystemSimulation Time (ns)Key Finding
Wild-Type HCA II (3KS3) + this compound100 scribd.comBinding of the ligand leads to increased instability and essential movements in the enzyme structure. researchgate.netscribd.com
Mutant HCA II (1UGE) + this compound100 scribd.comNo significant difference in stability is observed compared to the enzyme without the ligand. researchgate.net
VvFrsA + p-Nitrophenyl acetateNot SpecifiedMD simulations confirmed the stability of the docked complex. plos.org

Quantum Mechanical (QM) Calculations of this compound Reaction Pathways

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic details of chemical reactions, such as the hydrolysis of this compound. These methods can model bond-breaking and bond-forming processes, identify transition states, and calculate reaction energy barriers, providing a detailed map of the reaction pathway.

QM studies have been used to explore the hydrolysis mechanism of phosphate (B84403) esters like bis(4-nitrophenyl)phosphate (BNPP), which serves as an analog for understanding ester cleavage. researchgate.net These calculations revealed potential concerted and stepwise mechanisms with reaction barriers in the range of 13.8 to 18.1 kcal/mol. researchgate.net For the hydrolysis of esters like p-nitrophenyl trifluoroacetate, QM calculations have been used to compute the potential energy surface, illustrating how the presence of multiple water molecules can lower the transition state energy. plos.org

In the context of enzyme design, QM calculations are used to define the ideal geometry of the catalytic residues and the substrate in the transition state, a structure referred to as the theozyme. nih.gov For a de novo designed esterase, QM calculations were used to model the transition state for the nucleophilic attack by a serine residue on this compound. nih.gov Such calculations are fundamental to understanding the intrinsic reactivity of the substrate and the energetic requirements for its transformation.

QM/MM Hybrid Approaches for Enzymatic Cleavage of this compound

To accurately model enzymatic reactions, it is often necessary to combine the high accuracy of quantum mechanics (QM) for the reactive region (the substrate and key active site residues) with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. This hybrid QM/MM approach allows for the study of reaction mechanisms within the complex and dynamic context of the enzyme's active site. researchgate.netnih.gov

QM/MM methods have been successfully applied to study the hydrolysis of this compound by engineered enzymes. mdpi.com In one study of a de novo designed coiled-coil heptamer with hydrolase activity, QM/MM calculations were used to map the complete free energy surface of the catalytic cycle. mdpi.com The calculations revealed that the reaction proceeds via an initial activation of a cysteine nucleophile, followed by its attack on the carbonyl carbon of the substrate. mdpi.com The energy barriers for this nucleophilic attack were calculated to be 5.3 kcal/mol and 10.5 kcal/mol for two different enzyme conformations, highlighting the influence of protein structure on reactivity. mdpi.com

These simulations can provide detailed free energy profiles, identifying rate-limiting steps and the stability of intermediates. For instance, in the hydrolysis of p-nitrophenyl butyrate (B1204436) by a cold-adapted lipase (B570770), QM/MM calculations identified the formation of the tetrahedral intermediate during deacylation as the rate-limiting step, with a calculated activation free energy of 20.3 kcal/mol. Such detailed energetic landscapes are invaluable for rationalizing experimental observations and guiding the design of more efficient enzymes. mdpi.comuni-duesseldorf.de

Enzyme SystemReaction StepCalculated Energy Barrier (kcal/mol)
De Novo Coiled-Coil Heptamer (Conf. 1)Nucleophilic Attack10.5 mdpi.com
De Novo Coiled-Coil Heptamer (Conf. 2)Nucleophilic Attack5.3 mdpi.com
Cold-Adapted Lipase (BplA)Deacylation (Rate-limiting)20.3

In Silico Prediction of this compound Reactivity and Binding Affinity

In silico methods provide powerful tools for predicting the reactivity and binding affinity of this compound and its derivatives with various enzymes. These predictions are crucial in fields like drug design and enzyme engineering, allowing for the rapid screening of compounds and the rationalization of experimental results.

Molecular docking is widely used to predict the binding affinity, often expressed as a docking score or a calculated binding free energy. ekb.egnih.gov These predicted affinities can be correlated with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). ekb.eg For example, studies on inhibitors of various enzymes often show a good correlation between lower (more favorable) docking energy scores and lower experimental Ki or IC50 values. nih.gov

Beyond simple binding, computational methods can predict reactivity. QM/MM simulations, as discussed previously, yield free energy barriers that are directly related to reaction rates. mdpi.com Experimental kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can be determined for the hydrolysis of this compound. For the VvFrsA protein, the Km and kcat for this compound hydrolysis were experimentally found to be 18.6 mM and 0.67 s⁻¹, respectively. plos.org These experimental values serve as benchmarks for validating and refining computational models that predict enzymatic reactivity. The combination of predicted binding and reactivity provides a comprehensive in silico profile of a substrate's interaction with an enzyme.

Compound/SystemEnzymePredicted/Experimental ValueParameterMethod
This compoundVvFrsA18.6 mM plos.orgKm (Experimental)Enzyme Kinetics
This compoundVvFrsA0.67 s⁻¹ plos.orgkcat (Experimental)Enzyme Kinetics
LisinoprilCarbonic Anhydrase IData available ekb.egIC50 / Ki (Experimental)Enzyme Inhibition Assay
QuinaprilCarbonic Anhydrase IIData available ekb.egIC50 / Ki (Experimental)Enzyme Inhibition Assay

Structure Activity Relationships and 4 Nitrophenyl Acetate Analogues in Enzymatic Research

Design and Synthesis of Substituted (4-Nitrophenyl)acetate Derivatives

The creation of this compound analogues is fundamental to studying structure-activity relationships. These synthetic efforts allow researchers to systematically alter the chemical properties of the substrate and observe the resulting effects on enzymatic reactions.

A common synthetic strategy involves the acylation of 4-nitrophenol (B140041). For instance, a series of 4-nitrophenyl benzoate (B1203000) esters, with various electron-donating and electron-withdrawing substituents at the para-position of the benzoate ring, have been synthesized by reacting the corresponding 4-substituted benzoyl chlorides with 4-nitrophenol. semanticscholar.orgresearchgate.net This method allows for the introduction of a wide range of functional groups, from nitro and bromo to methyl and methoxy (B1213986) groups, providing a spectrum of electronic properties to investigate. semanticscholar.org Similarly, p-nitrophenyl esters of straight-chain fatty acids are synthesized to explore how acyl chain length affects enzyme specificity. nih.govjmb.or.kr

Another synthetic route involves activating an alcohol intermediate. For example, an alcohol can be activated with 4-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) to create a 4-nitrophenyl carbonate derivative. wiley.comchemrxiv.org This activated intermediate can then be condensed with other molecules, such as amines, to form more complex prodrug structures built upon the this compound scaffold. wiley.comchemrxiv.org

The synthesis can also be chemo-enzymatic. For example, to produce an enantiomerically pure product, a chemical synthesis can first create a mixture of anomers (α/β) of a substituted N-acetylgalactosamine derivative. Subsequently, a specific enzyme is used to selectively hydrolyze one anomer (e.g., the β-anomer), allowing for the purification of the desired α-anomer. mdpi.com

These synthetic approaches provide a versatile toolkit for creating a library of this compound analogues, each designed to probe specific aspects of enzyme-substrate interactions, such as electronic effects, steric hindrance, and hydrophobicity.

Electronic and Steric Effects on Enzymatic Hydrolysis of this compound Analogues

The rate at which an enzyme hydrolyzes a this compound analogue is profoundly influenced by the electronic and steric properties of substituents on the molecule. These effects are often systematically studied using quantitative structure-activity relationships (QSAR), employing tools like the Hammett and Taft equations to correlate reaction rates with the physicochemical properties of the substituents. semanticscholar.orgwright.eduemerginginvestigators.org

Electronic Effects: The electronic nature of a substituent—whether it withdraws or donates electrons—can significantly alter the reactivity of the ester's carbonyl group, which is the site of nucleophilic attack by the enzyme. semanticscholar.org Studies using para-substituted 4-nitrophenyl benzoate esters with enzymes like trypsin, lipase (B570770), and nattokinase have shown that the relationship is not always straightforward. semanticscholar.orgemerginginvestigators.org Instead of a simple linear correlation where electron-withdrawing groups always accelerate the reaction, researchers have observed concave Hammett plots. semanticscholar.orgresearchgate.net This nonlinearity suggests a change in the rate-determining step of the hydrolysis mechanism, shifting from the initial nucleophilic attack to the collapse of the tetrahedral intermediate as the substituent's electronic properties change. semanticscholar.org

Steric Effects: The size and shape of substituents, known as steric effects, also play a crucial role. Bulky groups near the reaction center can hinder the substrate's ability to fit into the enzyme's active site, thereby slowing down the hydrolysis rate. emerginginvestigators.orgnih.gov For example, studies with carbonic anhydrase have shown that the hydrolysis rate of p-nitrophenyl esters decreases substantially as the bulkiness of the acyl group increases; p-nitrophenyl trimethylacetate is hydrolyzed 5000 times slower than 4-nitrophenyl acetate (B1210297). nih.gov Similarly, lipases from different sources show varied sensitivity to steric factors, which can be used to differentiate between enzymes with different binding site geometries. researchgate.net The Taft linear free-energy relationship is a specific tool used to quantify these steric effects, though, like Hammett plots, the results can be complex and indicate intricate enzyme-substrate binding interactions rather than simple steric hindrance. emerginginvestigators.org

The interplay of these electronic and steric factors dictates the efficiency of enzymatic catalysis. Understanding these relationships is critical for designing substrates that are specific for certain enzymes and for developing prodrugs that are activated under precise biological conditions.

Correlation Between Substrate Structure and Enzyme Specificity for this compound Derivatives

The specificity of an enzyme for a particular substrate is a hallmark of biocatalysis. By systematically modifying the structure of this compound, researchers can map the features that govern an enzyme's preference, a key aspect of understanding its biological function and potential for biotechnological application. jmb.or.krnih.gov

The length of the acyl chain in p-nitrophenyl esters is a critical determinant of specificity for many hydrolases. jmb.or.kreie.gr For instance, certain microbial cutinases show exceptionally high activity towards p-nitrophenyl butyrate (B1204436) (a four-carbon chain) but extremely low activity for p-nitrophenyl palmitate (a sixteen-carbon chain). jmb.or.kr This sharp distinction in activity based on chain length is a unique characteristic that separates cutinases from many other lipases and esterases, which may show more comparable activity on both substrates. jmb.or.kr Similarly, the thermostable esterase EstDZ2 and another esterase, Tan410, both exhibit a preference for hydrolyzing p-nitrophenyl esters with short- to medium-length acyl chains, with optimal activity often seen with p-nitrophenyl butyrate or acetate. nih.goveie.gr

The position and nature of substituents on the aromatic ring also fine-tune enzyme specificity. The ideal substrate for carboxylesterases (CEs) is often described as a small, unhindered aromatic ester with an efficient leaving group, a profile that this compound fits well. nih.gov However, even within this class, subtle changes matter. For example, human serum albumin (HSA) possesses esterase-like activity, and its hydrolysis of aspirin (B1665792) versus this compound is inhibited differently by various drugs, indicating that the two substrates interact differently with the protein's binding sites. nih.gov

This correlation is also exploited in enzyme engineering. By making specific mutations in an enzyme's active site, its substrate specificity can be altered. For example, by enlarging the hydrophobic binding pocket of human carbonic anhydrase II, its specificity was shifted to favor p-nitrophenyl esters with longer acyl chains, achieving a 3000-fold increase in efficiency for p-nitrophenyl valerate (B167501). diva-portal.org

These studies demonstrate that enzyme specificity is a finely tuned interplay between the three-dimensional structure of the enzyme's active site and the detailed chemical architecture of the substrate. eie.gr

Below is a data table summarizing the substrate specificity of various enzymes towards different p-nitrophenyl esters.

Enzyme Preferred Substrate(s) Observations
Fungal & Bacterial Cutinases p-Nitrophenyl butyrate (PNB) High activity on PNB, but extremely low activity on p-nitrophenyl palmitate (PNP), a unique characteristic compared to other lipases. jmb.or.kr
Subtilisin Novo p-Nitrophenyl butyrate Shows highest specificity with the butyrate ester among straight-chain fatty acid esters. nih.gov
Esterase EstDZ2 p-Nitrophenyl butyrate Optimal catalytic efficiency was observed for p-nitrophenyl butyrate among various fatty acid esters. eie.gr
Esterase Tan410 p-Nitrophenyl acetate Exhibited highest activity toward p-nitrophenyl esters with short acyl chains, particularly the acetate form. nih.gov
Human Carbonic Anhydrase II (Wild-Type) 4-Nitrophenyl acetate Hydrolysis rate decreases substantially with bulkier acyl groups. nih.govdiva-portal.org
Human Carbonic Anhydrase II (Mutant V121A/V143A) p-Nitrophenyl valerate (pNPV) Engineered mutant shows a 3000-fold increased efficiency for pNPV compared to the wild-type enzyme. diva-portal.org

Prodrug Design Principles Based on this compound Scaffold

The this compound scaffold is a valuable platform in prodrug design, a strategy used to improve the pharmacological properties of drugs, such as solubility, stability, and targeted delivery. core.ac.uknih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often through enzymatic cleavage. nih.gov Carboxylesterases, which are abundant in the body, are frequently exploited for this activation. core.ac.uk

The core principle of using a this compound-based structure in a prodrug is to link an active drug molecule to it via an ester bond. This ester linkage renders the drug inactive and can mask chemical features that might otherwise lead to poor absorption or rapid degradation. nih.gov The this compound portion acts as a promoiety that is recognized and cleaved by esterase enzymes. The 4-nitrophenol component is an excellent leaving group, facilitating the hydrolysis reaction that releases the active drug. nih.gov

Key considerations in this design approach include:

Enzyme Specificity: The structure of the promoiety can be tailored to be a substrate for specific esterases. For example, different esterases in human serum versus those in target microbial cells like Staphylococcus aureus have distinct substrate preferences. nih.gov By designing a carboxy ester promoiety that is resistant to serum esterases but readily cleaved by bacterial esterases, a drug can be selectively activated at the site of infection, minimizing systemic exposure and potential side effects. nih.gov

Chemical Stability: While enzymatic lability is desired, the prodrug must be chemically stable enough to reach its target. The this compound structure itself can be unstable in aqueous solutions. To overcome this, more sophisticated designs, such as incorporating a "trimethyl lock" system, have been developed. This system uses an o-hydroxycinnamic acid derivative that, upon initial ester hydrolysis, undergoes rapid lactonization to release the chromophore or drug, providing a stable yet enzymatically reactive substrate. raineslab.com

Linker Chemistry: The connection between the drug and the promoiety is critical. Carbamate linkers are often used to attach a drug's amine group to a nitroaryl alcohol (a component of the promoiety). wiley.comchemrxiv.org The design ensures that this linkage masks the drug's activity and that its cleavage, often triggered by a specific biological condition like the reductive environment in cancer cells, efficiently releases the parent drug. wiley.com

By carefully selecting the promoiety, linker, and attachment point on the drug, researchers can create prodrugs based on the this compound scaffold that have improved solubility, targeted activation, and controlled release profiles. nih.govnih.govnih.gov

Biotechnological and Research Applications of 4 Nitrophenyl Acetate As a Probe

Application of (4-Nitrophenyl)acetate in Enzyme Screening and Discovery

This compound is a cornerstone substrate for high-throughput screening and discovery of enzymes with hydrolytic activity, particularly esterases and lipases. fishersci.besigmaaldrich.com Its use facilitates the rapid identification of novel enzymes from various sources, including microbial isolates and engineered variants.

The principle of these screening assays is straightforward: the hydrolysis of the colorless this compound releases the yellow-colored 4-nitrophenol (B140041), which exhibits a strong absorbance at around 405-410 nm. This colorimetric change allows for the direct and continuous monitoring of enzyme activity in microplate formats, enabling the screening of large libraries of enzymes or microorganisms. sigmaaldrich.commdpi.com For instance, bacterial colonies on agar (B569324) plates containing tributyrin (B1683025) can be initially screened for lipolytic activity by observing zones of clearance. Positive isolates can then be further assayed in liquid culture using this compound to quantify extracellular lipase (B570770) secretion, allowing for the selection of hyper-producing strains.

A study on converting a hydroxynitrile lyase into an esterase used this compound to screen for the desired activity. rsc.org The wild-type enzyme showed minimal esterase activity, but engineered variants exhibited significantly increased hydrolysis of this compound, demonstrating a successful change in catalytic function. rsc.org Similarly, in the directed evolution of p-nitrobenzyl esterase, variants with enhanced thermostability also showed increased hydrolytic activity towards this compound, the substrate used for screening during the evolution process. nih.gov

Furthermore, this compound has been employed in the discovery of catalytic amyloids. Self-assembling peptides have been screened for their ability to hydrolyze this substrate, revealing that certain peptide assemblies possess significant catalytic activity. nih.gov This approach opens avenues for designing novel bio-inspired catalysts. nih.gov

Use of this compound in Environmental Enzymology Studies

In environmental enzymology, this compound serves as a model substrate to investigate the occurrence and activity of esterases in various environmental matrices. These enzymes play crucial roles in the biogeochemical cycling of organic matter and the degradation of pollutants.

However, the use of "artificial" substrates like this compound in environmental studies is a subject of discussion. While they are highly reactive and facilitate easy detection of esterase activity, they may overestimate the actual frequency and significance of these enzymes in the environment. wiley.com This is sometimes referred to as the "4-nitrophenyl ester syndrome," where the high reactivity of the substrate might not reflect the enzyme's activity towards its natural, often more complex and less reactive, substrates. wiley.com

Despite this consideration, this compound remains a valuable tool. For example, it can be used to compare the general hydrolytic potential of different microbial communities or to assess the impact of pollutants on soil and water ecosystems. The relative ease of the assay allows for broad screening before undertaking more complex analyses with natural substrates.

This compound as a Reference Substrate in Enzyme Standardizations

The hydrolysis of this compound is a widely accepted standard assay for determining the activity of various esterases and lipases. sigmaaldrich.com Its well-characterized reaction kinetics and the ease of product detection provide a reliable benchmark for comparing the activity of different enzyme preparations, including purified enzymes, cell lysates, and immobilized biocatalysts.

One unit of esterase activity is often defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under specified conditions of temperature, pH, and substrate concentration. mdpi.com This standardization is crucial for quality control in industrial enzyme production and for ensuring reproducibility in research settings.

The use of this compound as a reference substrate also extends to the characterization of newly discovered or engineered enzymes. For example, in a study that converted a hydroxynitrile lyase into an esterase, the activity of the engineered variants was compared to that of a known esterase using this compound as the common substrate. rsc.org This allowed for a quantitative assessment of the success of the protein engineering efforts. rsc.org

It is important to note that factors in the assay buffer, such as the presence of ammonium (B1175870) salts from protein purification steps, can influence the hydrolysis of this compound and may need to be controlled for accurate measurements. nih.gov

Development of Biosensors Utilizing Enzymatic Hydrolysis of this compound

The enzymatic hydrolysis of this compound forms the basis for the development of various biosensors, particularly for the detection of enzyme inhibitors like pesticides. mdpi.com These biosensors typically immobilize an esterase or lipase onto a transducer, such as an electrode.

In the absence of an inhibitor, the enzyme hydrolyzes this compound, producing 4-nitrophenol. The concentration of the product can be monitored electrochemically or optically. When an inhibitor, such as an organophosphate pesticide, is present, it binds to the enzyme, reducing its activity. This leads to a decrease in the rate of this compound hydrolysis, which can be correlated to the concentration of the inhibitor. mdpi.com

For example, a voltammetric biosensor for the detection of pesticides like chlorfenvinphos (B103538) and malathion (B1675926) has been developed using lipase from Candida rugosa and this compound as the substrate. mdpi.com The principle of these biosensors often relies on the electrochemical detection of the 4-nitrophenol product. mdpi.comresearchgate.net Such biosensors offer a rapid and sensitive method for environmental monitoring and food safety analysis.

This compound in Biocatalysis Process Optimization and Characterization

This compound is a valuable tool for optimizing and characterizing biocatalytic processes, especially those involving esterases and lipases. By using this substrate, researchers can efficiently study the influence of various reaction parameters on enzyme activity, such as temperature, pH, solvent composition, and the presence of activators or inhibitors.

For instance, the hydrolysis of this compound can be monitored to determine the optimal pH and temperature for a particular enzyme. researchgate.net The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), can also be readily determined using this substrate, providing insights into the enzyme's affinity for the substrate and its catalytic efficiency. elsevier.es

In a study optimizing the production of a thermostable lipase from Acinetobacter sp., this compound was used to assay enzyme activity during the optimization of culture conditions. elsevier.es Furthermore, the purified enzyme was characterized using a range of 4-nitrophenyl esters with different acyl chain lengths, including this compound, to determine its substrate specificity. elsevier.esdergipark.org.tr

The effect of organic solvents on enzyme activity, a critical factor in non-aqueous biocatalysis, has also been investigated using this compound. Studies have shown that while low concentrations of some organic solvents like methanol (B129727) can enhance lipase activity, higher concentrations often lead to a decrease in activity. emerginginvestigators.org

Role of this compound in Studies of Enzyme Stability and Denaturation

This compound is instrumental in studying the stability of enzymes under various conditions that can lead to denaturation, such as high temperatures, extreme pH values, and the presence of organic solvents. ncsu.edu By measuring the residual activity of an enzyme towards this compound after exposure to these denaturing conditions, researchers can assess the enzyme's stability.

For example, the thermal stability of an enzyme can be determined by incubating it at different temperatures for a specific period and then measuring its remaining activity using the this compound assay. researchgate.netelsevier.es Similarly, pH stability can be evaluated by incubating the enzyme in buffers of varying pH before assaying its activity. researchgate.netncsu.edu

In the directed evolution of a p-nitrobenzyl esterase, the hydrolytic activity towards this compound was used to assess the functional consequences of mutations that conferred increased thermostability. nih.gov Tryptophan phosphorescence studies on these evolved esterases, in conjunction with activity assays using this compound, have provided insights into the relationship between enzyme stability, flexibility, and catalytic activity. nih.gov

Use in Studying Peptide Cleavage and Modification

This compound is also employed in studies of peptide chemistry, specifically for the modification of certain amino acid residues and, in some contexts, for studying peptide cleavage. chemicalbook.com

It has been used in conjunction with iodoacetic acid for the reductive cleavage of methionine-containing peptides. fishersci.bechemicalbook.com More commonly, this compound serves as an acetylating agent for specific amino acid residues within peptides and proteins. The acetyl group from this compound can be transferred to nucleophilic side chains of amino acids like lysine (B10760008) and tyrosine.

For example, studies on human serum albumin have shown that this compound can acetylate numerous residues, with Tyr-411 being the most reactive site, followed by the acetylation of multiple lysine residues. nih.gov The kinetics of trypsin-catalyzed hydrolysis of this compound have been investigated using stopped-flow techniques to understand the early stages of the reaction and the nature of the enzyme's catalytic site. cdnsciencepub.com

Furthermore, the hydrolysis of this compound is used as a model reaction to study the catalytic activity of synthetic short peptides and self-assembling amyloid fibrils, providing insights into their potential as enzyme mimics. nih.govcdnsciencepub.com

Data Tables

Table 1: Enzymes Assayed Using this compound

EnzymeSource/TypeResearch Focus
LipaseBacillus coagulansImmobilized enzyme synthesis
Carbonic Anhydrase IIIBovine skeletal muscleInvestigation of multiple active sites
Trypsin-Enzyme mechanism and kinetics
Chymotrypsin-Catalytic site identification
EsteraseEnterobacter cloacaePurification and characterization
Penicillin AcylaseEscherichia coliAcylation and deacylation kinetics
Acetyl Xylan EsteraseBacillus pumilusCharacterization for industrial applications
LipaseAcinetobacter sp.Production optimization and characterization
p-Nitrobenzyl EsteraseEvolved variantsThermostability and enzyme evolution
Hydroxynitrile LyaseEngineered variantsConversion of catalytic function

Table 2: Applications of this compound in Research

ApplicationDescriptionKey Findings
Enzyme ScreeningHigh-throughput screening of enzyme libraries for hydrolytic activity.Identification of novel esterases and lipases; discovery of catalytic amyloids. nih.gov
Environmental EnzymologyAssessment of esterase activity in environmental samples.Provides a measure of general hydrolytic potential but may overestimate activity on natural substrates. wiley.com
Enzyme StandardizationA reference assay for quantifying and comparing esterase/lipase activity.Enables consistent measurement and comparison of enzyme activity across different studies and preparations. sigmaaldrich.com
Biosensor DevelopmentSubstrate for enzyme-based biosensors to detect inhibitors like pesticides.Development of rapid and sensitive methods for detecting environmental pollutants. mdpi.com
Biocatalysis OptimizationTool to study the effect of reaction conditions (pH, temp, solvent) on enzyme activity.Determination of optimal process parameters and substrate specificity for biocatalytic reactions. researchgate.netelsevier.es
Enzyme Stability StudiesAssay to measure residual enzyme activity after exposure to denaturing conditions.Elucidation of the relationship between enzyme structure, stability, and function. nih.gov
Peptide ModificationAcetylating agent for specific amino acid residues in peptides and proteins.Identification of reactive sites in proteins and for studying peptide catalysis. nih.gov

Applications in Enzyme Immobilization Studies

This compound (p-NPA) serves as a crucial chromogenic substrate for the quantitative assessment of enzyme activity, particularly for esterases and lipases, in the context of immobilization research. The primary application of p-NPA lies in its use as a model compound to evaluate the success and efficiency of immobilization protocols. This is achieved by measuring the catalytic activity of the enzyme before and after it has been immobilized onto a solid support. The hydrolysis of the colorless this compound by an active enzyme yields acetate (B1210297) and (4-nitrophenol), a product that develops a distinct yellow color under alkaline conditions (pH > 7.15), which can be accurately quantified using spectrophotometry. igem.org

The core principle of the assay involves monitoring the increase in absorbance at a specific wavelength, typically between 400 nm and 410 nm, which corresponds to the formation of the 4-nitrophenolate (B89219) ion. igem.orgbiointerfaceresearch.com In some cases, measurements are taken at the isosbestic point of p-nitrophenol (347 nm) to avoid inaccuracies due to pH fluctuations. ncsu.edu This colorimetric method provides a straightforward and reliable means to determine key parameters of enzyme immobilization.

One of the primary uses of the p-NPA assay is to determine the activity and efficiency of the immobilization process itself. By comparing the activity of the enzyme in its free, soluble form to the activity of the enzyme bound to the support material, researchers can calculate the "retained activity." This metric is a critical indicator of how the immobilization process affects the enzyme's catalytic function. Often, a significant reduction in specific activity is observed upon immobilization due to factors like conformational changes, steric hindrance, or mass transfer limitations. elsevier.esnih.gov

For instance, studies on lipase immobilized on silica (B1680970) core-shell particles revealed a substantial difference between the activity of the free enzyme and the immobilized biocatalyst. The free lipase exhibited an activity of 29 μmol of 4-nitrophenol per milligram of lipase per minute, whereas the immobilized lipase showed a much lower activity. elsevier.es Similarly, research involving lipase Bp1A immobilized on bioengineered polyhydroxyalkanoates showed that the soluble enzyme had a specific activity of 202 ± 0.4 U/μmol, while the immobilized version's activity was 9.5 ± 1.4 U/μmol. nih.gov

The assay is also instrumental in evaluating the stability and reusability of the immobilized enzyme, which are critical factors for industrial applications. plos.org Researchers perform multiple reaction cycles, and after each cycle, the immobilized enzyme is recovered and introduced to a fresh solution of this compound. The activity measured in each subsequent cycle indicates the stability of the enzyme and its attachment to the support. A gradual loss of activity over several cycles can suggest enzyme denaturation or leaching from the support material. plos.org For example, lipase immobilized on alkyl silane-modified magnetic nanoparticles retained 65% of its initial activity after seven cycles of hydrolyzing p-NPA. plos.org

The versatility of the p-NPA assay allows for the comparison of different immobilization techniques and support materials. Researchers have used this substrate to assess enzyme performance when immobilized on a wide array of carriers, including polypropylene (B1209903) films, chitosan (B1678972) beads, and metal-organic frameworks (MOFs). kit.edumdpi.comnih.gov This enables the optimization of immobilization strategies to enhance enzyme stability, activity, and operational longevity.

Interactive Data Tables

Table 1: Comparison of Specific Activity of Free vs. Immobilized Lipase

This table presents data from various studies comparing the specific activity of lipase in its free form versus when immobilized on different support materials, as measured by the hydrolysis of this compound.

EnzymeSupport MaterialSpecific Activity of Free EnzymeSpecific Activity of Immobilized EnzymeSource
LipaseMonolayered Silica Core-Shell29 µmol/mg/min0.29 µmol/mg/min elsevier.es
Bp1A LipasePolyhydroxyalkanoates (PHA)202 ± 0.4 U/µmol9.5 ± 1.4 U/µmol nih.gov
Candida rugosa LipaseC18-modified Fe₃O₄ Nanoparticles0.76 x 10⁻⁶ mol/min·mg2.1 x 10⁻⁶ mol/min·mg plos.org
FAST-PETaseSilicaActivity optimum at pH 9Decreased pH sensitivity igem.org
Candida rugosa Lipase (CRL)Polypropylene-15.3% substrate conversion at 20°C kit.edu
Candida antarctica Lipase B (CALB)Polypropylene-3.3% substrate conversion at 20°C kit.edu
Activity for free lipase measured with 4-nitrophenyl palmitate.

Table 2: Reusability and Stability of Immobilized Lipase

This table illustrates the stability of immobilized lipase over multiple uses, quantified by the remaining catalytic activity in the hydrolysis of this compound.

Support MaterialNumber of CyclesResidual ActivitySource
Alkyl Silane Modified Fe₃O₄ Nanoparticles765% plos.org
Monolayered Silica Core-Shell10Activity decreased by ~6 times elsevier.es
Polypropylene Film854.3% kit.edu
Accurel MP10003>70% nih.gov

Q & A

Q. How can (4-Nitrophenyl)acetate be characterized using spectroscopic and physical methods?

To confirm the identity and purity of this compound, researchers should:

  • Melting Point Analysis : Verify the compound’s melting point (75–77°C) using differential scanning calorimetry (DSC) or a capillary method .
  • Spectroscopic Techniques :
    • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the acetate ester group (δ ~2.1 ppm for methyl protons) and nitrophenyl aromatic protons (δ ~7.5–8.3 ppm).
    • FT-IR : Identify the carbonyl stretch (~1740 cm1^{-1}) of the ester group and nitro group vibrations (~1520, 1340 cm1^{-1}) .
  • Chromatography : Use HPLC or TLC with UV detection (λ = 400 nm for nitrophenolate release) to assess purity (>98%) .

Q. What are the optimal storage conditions for this compound to ensure stability in enzymatic assays?

  • Temperature : Store at −20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
  • Solvent Compatibility : Dissolve in anhydrous acetonitrile or DMSO for stock solutions, avoiding aqueous buffers unless used immediately .

Q. How is this compound utilized as a substrate in esterase and lipase activity assays?

this compound serves as a chromogenic substrate for hydrolytic enzymes:

  • Mechanism : Enzymatic cleavage releases 4-nitrophenol, detectable at 405–410 nm (ε ≈ 18,500 M1^{-1}cm1^{-1}) .
  • Protocol :
    • Prepare a 10 mM substrate solution in acetonitrile.
    • Add to assay buffer (pH 7–8) with enzyme.
    • Monitor absorbance increase over time, ensuring linear kinetics .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and binding energy calculations improve the design of enzyme inhibition studies using this compound?

  • Computational Workflow :
    • Docking : Use software like AutoDock Vina to model substrate-enzyme interactions (e.g., with Bombyx mori carbonic anhydrase) .
    • g_mmpbsa Analysis : Calculate binding free energy (ΔGtotal_{total}) contributions from key residues (e.g., PRO145: −8.54 kJ/mol; CYS217: −2.63 kJ/mol) to identify critical binding regions .
    • MD Simulations : Run simulations (≥100 ns) to assess conformational stability and validate active-site interactions .

Table 1 : Key residue contributions to this compound binding in Bombyx mori carbonic anhydrase

ResidueΔEMM_{MM} (kJ/mol)ΔGpolar_{polar} (kJ/mol)ΔGapolar_{apolar} (kJ/mol)ΔGtotal_{total} (kJ/mol)
PRO145−8.240.56−0.84−8.54
CYS217−3.260.650.00−2.63

Q. What crystallographic techniques are suitable for resolving the structural features of this compound derivatives?

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (e.g., from methanol/water).
    • Resolve bond lengths (C=O: ~1.20 Å; aromatic C–N: ~1.47 Å) and torsion angles to confirm steric effects .
  • Synchrotron Radiation : Enhance resolution for nitro group orientation analysis, critical for understanding electronic effects in catalysis .

Q. How can synthetic routes to this compound derivatives be optimized for higher yields?

  • Route Comparison :
    • Acetylation of 4-Nitrophenol : React with acetyl chloride (yield: ~85%), but requires anhydrous conditions .
    • Nucleophilic Substitution : Use 4-nitrophenylacetonitrile with acetic anhydride (yield: ~79%) .
  • Catalytic Optimization :
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
    • Monitor reaction progress via TLC (Rf_f ≈ 0.4 in hexane:ethyl acetate, 7:3) .

Q. Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with NIST Chemistry WebBook or PubChem entries to confirm reproducibility .
  • Safety : Follow hazard guidelines (e.g., nitrophenol byproducts are toxic; use fume hoods and PPE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.